Product packaging for Lamifiban(Cat. No.:CAS No. 144412-49-7)

Lamifiban

Numéro de catalogue: B1674348
Numéro CAS: 144412-49-7
Poids moléculaire: 468.5 g/mol
Clé InChI: FPKOGTAFKSLZLD-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lamifiban is a N-acylglycine.
a nonpeptide glycoprotein IIb/IIIa antagonist;  prevents platelet loss during experimental cardiopulmonary bypass
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N4O6 B1674348 Lamifiban CAS No. 144412-49-7

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

144412-49-7

Formule moléculaire

C24H28N4O6

Poids moléculaire

468.5 g/mol

Nom IUPAC

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid

InChI

InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1

Clé InChI

FPKOGTAFKSLZLD-FQEVSTJZSA-N

SMILES isomérique

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N

SMILES canonique

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid
lamifiban
Ro 44-9883
Ro 449883
Ro-44-9883

Origine du produit

United States

Foundational & Exploratory

Lamifiban's Platelet Inhibition: A Deep Dive into the Core Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Lamifiban, a potent and selective nonpeptide antagonist of the glycoprotein (GP) IIb/IIIa receptor. By competitively and reversibly inhibiting this key receptor, this compound effectively blocks the final common pathway of platelet aggregation, a critical process in the pathophysiology of thrombotic diseases. This document provides a comprehensive overview of its binding characteristics, inhibitory effects on platelet function, and the underlying signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Executive Summary

This compound (Ro 44-9883) is a small molecule inhibitor designed to mimic the Arg-Gly-Asp (RGD) sequence of fibrinogen, the primary ligand for the GP IIb/IIIa receptor. Its mechanism of action is centered on the high-affinity, selective, and reversible blockade of this receptor, thereby preventing the cross-linking of platelets by fibrinogen and other ligands. This guide will detail the biochemical and pharmacological profile of this compound, presenting its binding affinity, its potent inhibition of platelet aggregation induced by various agonists, and the specific experimental protocols used to elucidate these properties. Furthermore, signaling pathway diagrams will illustrate the precise point of intervention of this compound in the complex cascade of platelet activation.

Mechanism of Action: Competitive Antagonism of the GP IIb/IIIa Receptor

The primary mechanism of action of this compound is its direct and competitive antagonism of the platelet GP IIb/IIIa receptor (also known as integrin αIIbβ3). This receptor is the most abundant on the platelet surface and plays a central role in platelet aggregation. Upon platelet activation by agonists such as adenosine diphosphate (ADP), thrombin, or collagen, the GP IIb/IIIa receptor undergoes a conformational change to its high-affinity state, enabling it to bind soluble adhesive proteins, most importantly fibrinogen. Fibrinogen, being a dimeric molecule, can bridge adjacent activated platelets, leading to the formation of a platelet aggregate.

This compound, as a nonpeptide mimetic of the RGD sequence, binds to the fibrinogen-binding site on the activated GP IIb/IIIa receptor. This binding is characterized by high affinity and selectivity. By occupying this site, this compound physically obstructs the binding of fibrinogen and other ligands like von Willebrand factor, fibronectin, and vitronectin.[1] This competitive inhibition is the cornerstone of its antiplatelet effect, effectively preventing the formation of the platelet plug.

An important characteristic of this compound is that its binding does not induce the conformational changes in the GP IIb/IIIa receptor that are typically associated with ligand binding (the "ligand-induced binding sites" or LIBS).[2][3] This suggests that this compound acts as a pure antagonist, blocking the receptor without triggering intracellular signaling events that can sometimes be associated with partial agonists.

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

The process of platelet aggregation is a complex signaling cascade. The diagram below illustrates the general pathway of platelet activation and the specific point of inhibition by this compound.

G cluster_0 Platelet Activation cluster_1 Platelet Aggregation Agonists Agonists (Thrombin, ADP, Collagen) Receptors G-Protein Coupled Receptors & Glycoprotein Receptors Agonists->Receptors InsideOut Inside-Out Signaling (e.g., PLC, PKC, Ca2+) Receptors->InsideOut GPIIbIIIa_inactive GP IIb/IIIa (Inactive) InsideOut->GPIIbIIIa_inactive Activation GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Binds Fibrinogen->GPIIbIIIa_active This compound This compound This compound->GPIIbIIIa_active Inhibits

Figure 1: this compound's inhibition of platelet aggregation.

Quantitative Data on this compound's Platelet Inhibition

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentration.

Binding Affinity to GP IIb/IIIa Receptor
ParameterValueSpeciesMethod
Kd 5 nMHumanRadioligand binding to gel-filtered platelets[2]
Inhibition of Platelet Aggregation
AgonistIC50SpeciesAnticoagulant
ADP (10 µM) 25 nMHumanNot Specified[2]
Thrombin Data not available in searched results--
Collagen Data not available in searched results--

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on established experimental protocols. Below are detailed methodologies for key experiments that are fundamental to understanding its interaction with the GP IIb/IIIa receptor and its effect on platelet function.

Radioligand Binding Assay for GP IIb/IIIa

This assay is designed to determine the binding affinity (Kd) of this compound for the GP IIb/IIIa receptor.

Objective: To quantify the binding characteristics of this compound to the human platelet GP IIb/IIIa receptor.

Materials:

  • Washed human platelets

  • Radiolabeled this compound (e.g., [3H]-Lamifiban) or a competitive radioligand (e.g., [125I]-Fibrinogen)

  • Unlabeled this compound

  • Binding buffer (e.g., Tyrode's buffer with albumin)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Platelet Preparation: Human platelets are isolated from whole blood by differential centrifugation and washed to remove plasma proteins. The final platelet concentration is adjusted to a standardized value (e.g., 2 x 10^8 platelets/mL).

  • Assay Setup: The assay is performed in microtiter plates. Each well contains a fixed concentration of washed platelets and a fixed concentration of the radioligand.

  • Competition Binding: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the GP IIb/IIIa receptor.

  • Incubation: The plates are incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters under vacuum. The filters trap the platelets with bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding (determined in the presence of a large excess of unlabeled ligand) from the total binding. The data are then analyzed using non-linear regression to determine the Kd of this compound.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in response to various agonists and for determining the inhibitory potency (IC50) of antiplatelet agents like this compound.

Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by different agonists.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet-poor plasma (PPP) or buffer as a reference

  • Platelet agonists (e.g., ADP, thrombin, collagen)

  • This compound at various concentrations

  • Aggregometer

Procedure:

  • Sample Preparation: PRP is prepared by centrifuging citrated whole blood at a low speed. PPP is obtained by centrifuging the remaining blood at a high speed.

  • Instrument Setup: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C. This compound or vehicle control is added and incubated for a short period.

  • Induction of Aggregation: A specific concentration of a platelet agonist (e.g., 10 µM ADP) is added to the cuvette to induce aggregation.

  • Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The aggregometer records this change in light transmission over time, typically for 5-10 minutes.

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation, is then calculated by plotting the percentage of inhibition against the log of the this compound concentration.

G cluster_0 Sample Preparation cluster_1 Aggregometry cluster_2 Data Analysis Blood Whole Blood PRP Platelet-Rich Plasma (PRP) Blood->PRP Low-speed centrifugation PPP Platelet-Poor Plasma (PPP) PRP->PPP High-speed centrifugation Aggregometer Aggregometer Cuvette (37°C with stirring) Addthis compound Add this compound (various concentrations) Aggregometer->Addthis compound AddAgonist Add Agonist (e.g., ADP) Addthis compound->AddAgonist Measure Measure Light Transmission AddAgonist->Measure Plot Plot % Inhibition vs. [this compound] Measure->Plot PRP_sample PRP Sample PRP_sample->Aggregometer IC50 Calculate IC50 Plot->IC50

Figure 2: Experimental workflow for LTA.

Conclusion

This compound is a potent, selective, and reversible nonpeptide antagonist of the GP IIb/IIIa receptor. Its mechanism of action is well-defined, involving the competitive inhibition of fibrinogen binding to this key receptor, which is the final common pathway for platelet aggregation. The quantitative data on its binding affinity and inhibitory concentrations underscore its potent antiplatelet activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this and similar antiplatelet agents. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of thrombosis and hemostasis.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lamifiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator of platelet aggregation. As a therapeutic agent, it has been investigated for the treatment of acute coronary syndromes. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for this compound. The document includes tabulated data for key chemical properties, a plausible multi-step synthesis protocol, and visualizations of the synthetic workflow and its mechanism of action within the platelet aggregation signaling cascade.

Chemical Structure of this compound

This compound, also known by its development code Ro 44-9883, is a synthetic small molecule with a well-defined chemical architecture.[1] Its structure is centered around a substituted piperidine core, linked to a tyrosine derivative and an acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid[2]
Molecular Formula C₂₄H₂₈N₄O₆[2][3][4]
Molecular Weight 468.51 g/mol
CAS Number 144412-49-7
Synonyms Ro 44-9883, ((1-(N-(p-Amidinobenzoyl)-L-tyrosyl)-4-piperidyl)oxy))acetic acid
SMILES c1cc(ccc1C--INVALID-LINK--NC(=O)c3ccc(cc3)C(=N)N)O
InChI InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1

The stereochemistry of the tyrosine residue is crucial for its biological activity, with the (S)-configuration being the active enantiomer. The molecule possesses a p-amidinobenzoyl group, which mimics the arginine-glycine-aspartate (RGD) sequence of fibrinogen, enabling it to bind to the GPIIb/IIIa receptor.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the assembly of three key building blocks: a protected L-tyrosine derivative, a 4-hydroxypiperidine acetic acid ester, and 4-amidinobenzoic acid. While a definitive, publicly available, step-by-step protocol is scarce, a plausible synthetic route can be constructed based on established organic chemistry principles and information gleaned from related publications.

Proposed Synthetic Workflow

The overall strategy involves the coupling of these three fragments, followed by deprotection steps to yield the final active pharmaceutical ingredient.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C cluster_3 Assembly and Deprotection A1 L-Tyrosine A2 Boc-L-Tyrosine A1->A2 Boc₂O, Base D1 Coupling of A2 and B3 A2->D1 B1 4-Hydroxypiperidine B2 N-Boc-4-hydroxypiperidine B1->B2 Boc₂O B3 tert-Butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate B2->B3 tert-Butyl bromoacetate, NaH B3->D1 C1 4-Cyanobenzoic acid C2 4-Amidinobenzoic acid C1->C2 1. HCl, EtOH 2. NH₃, EtOH D3 Coupling with C2 C2->D3 D2 Deprotection of Piperidine N-Boc D1->D2 TFA D2->D3 EDC, HOBt D4 Final Deprotection D3->D4 TFA This compound This compound D4->this compound

A plausible synthetic workflow for this compound.
Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on standard laboratory procedures for the key transformations.

Step 1: Synthesis of Boc-L-Tyrosine (Fragment A)

  • Suspend L-Tyrosine in a mixture of dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium hydroxide solution to achieve a basic pH.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature and pH.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cold aqueous solution of potassium hydrogen sulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine.

Step 2: Synthesis of tert-Butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate (Fragment B)

  • Dissolve N-Boc-4-hydroxypiperidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add tert-butyl bromoacetate dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired ester.

Step 3: Synthesis of 4-Amidinobenzoic acid (Fragment C)

  • Suspend 4-cyanobenzoic acid in ethanol and bubble dry hydrogen chloride gas through the suspension at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the ethyl imidate hydrochloride salt.

  • Dissolve the imidate salt in ethanol and saturate the solution with ammonia gas at 0 °C.

  • Seal the reaction vessel and stir at room temperature for 48 hours.

  • Concentrate the reaction mixture and purify the residue by recrystallization to afford 4-amidinobenzoic acid hydrochloride.

Step 4: Assembly and Deprotection

  • Coupling of A and B: Dissolve Boc-L-Tyrosine and the piperidine derivative (from Step 2) in dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Stir at room temperature until the reaction is complete. Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

  • N-Boc Deprotection: Dissolve the coupled product in DCM and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Coupling with C: Dissolve the deprotected amine and 4-amidinobenzoic acid hydrochloride in dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by a base like N,N-diisopropylethylamine (DIPEA). Stir at room temperature overnight.

  • Final Deprotection: Treat the resulting intermediate with a solution of TFA in DCM to remove the tert-butyl ester protecting group. After completion, concentrate the reaction mixture and purify the crude this compound by preparative high-performance liquid chromatography (HPLC).

Table 2: Summary of Hypothetical Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)
1 Boc₂O, NaOHDioxane/Water0 to RT12
2 NaH, t-Bu bromoacetateTHF0 to RT24
3 HCl, NH₃Ethanol0 to RT48
4a DCC, DMAPDCMRT12
4b TFADCMRT2
4c EDC, HOBt, DIPEADMFRT16
4d TFADCMRT2

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on the surface of activated platelets. This action blocks the final common pathway of platelet aggregation, regardless of the initial stimulus.

The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling. Various platelet agonists, such as thrombin, collagen, and adenosine diphosphate (ADP), bind to their respective receptors on the platelet surface. This triggers a cascade of intracellular events, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. This compound, by binding to the activated receptor, prevents fibrinogen from cross-linking adjacent platelets, thereby inhibiting thrombus formation.

G cluster_0 Platelet Agonists cluster_1 Platelet Surface Receptors cluster_2 Intracellular Signaling Cascade cluster_3 GPIIb/IIIa Receptor Activation cluster_4 Platelet Aggregation Thrombin Thrombin Thrombin_R Thrombin Receptor Thrombin->Thrombin_R Collagen Collagen Collagen_R Collagen Receptor Collagen->Collagen_R ADP ADP ADP_R ADP Receptor ADP->ADP_R PLC Phospholipase C Thrombin_R->PLC Collagen_R->PLC ADP_R->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Talin_Kindlin Talin/Kindlin Activation Ca->Talin_Kindlin PKC->Talin_Kindlin GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) Talin_Kindlin->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-links Platelets This compound This compound This compound->GPIIb_IIIa_active Inhibits

Signaling pathway of platelet aggregation and inhibition by this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for this compound. The molecule's design as a potent GPIIb/IIIa receptor antagonist is evident from its structural features. The outlined synthesis, while hypothetical in its specific details, follows established chemical principles for the assembly of such a molecule. The visualization of the synthetic workflow and the mechanism of action within the platelet aggregation pathway offers a clear understanding of this compound's chemical and biological properties for professionals in the field of drug development and research. Further investigation into proprietary synthetic methods may reveal more optimized and scalable routes to this important antiplatelet agent.

References

The Binding Affinity of Lamifiban to Glycoprotein IIb/IIIa Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Lamifiban to its target, the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3. This compound is a nonpeptide antagonist of GP IIb/IIIa, designed to inhibit platelet aggregation by preventing the binding of fibrinogen to its receptor on platelets.[1] This document details the quantitative binding parameters of this compound, outlines the experimental methodologies used to determine these values, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the GP IIb/IIIa receptor has been characterized by its half-maximal inhibitory concentration (IC50) against platelet aggregation and its apparent dissociation constant (KD). These values are crucial for understanding the drug's potency and its pharmacokinetic/pharmacodynamic relationship.

ParameterValue (nmol/L)DescriptionReference
IC50 25The concentration of this compound required to inhibit ADP-induced platelet aggregation by 50%.[2]
Apparent KD 9.4The apparent equilibrium dissociation constant, indicating the concentration at which half of the GP IIb/IIIa receptors are occupied by this compound at equilibrium.[3]

Other parenteral GP IIb/IIIa antagonists have reported KD values in the range of 10 to 200 nmol/L.[3]

Signaling Pathway of GP IIb/IIIa Receptor Activation

The GP IIb/IIIa receptor is the final common pathway for platelet aggregation.[4] Its activation is a critical step in hemostasis and thrombosis. The process can be described by an "inside-out" signaling mechanism.

Various agonists, such as adenosine diphosphate (ADP), thrombin, and collagen, can initiate platelet activation through their respective G protein-coupled receptors (GPCRs) or other surface receptors. This initial signaling leads to a cascade of intracellular events, resulting in a conformational change in the GP IIb/IIIa receptor. This change transforms the receptor from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to aggregation. This compound acts by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor.

GPIIb_IIIa_Signaling cluster_platelet Platelet cluster_activation Platelet Activation (Inside-Out Signaling) cluster_aggregation Platelet Aggregation Agonists Agonists (ADP, Thrombin, Collagen) GPCR Receptors (e.g., GPCRs) Agonists->GPCR binds Signaling_Cascade Intracellular Signaling Cascade GPCR->Signaling_Cascade activates GP_Inactive Inactive GP IIb/IIIa Signaling_Cascade->GP_Inactive induces conformational change GP_Active Active GP IIb/IIIa GP_Inactive->GP_Active Fibrinogen Fibrinogen GP_Active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation cross-links platelets This compound This compound This compound->GP_Active inhibits binding

Figure 1: GP IIb/IIIa signaling pathway and this compound's mechanism of action.

Experimental Protocols

The binding affinity and functional inhibition of this compound are determined using various in vitro assays. The following sections describe the general methodologies for these key experiments.

Determination of IC50 by Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and the efficacy of antiplatelet agents. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Objective: To determine the concentration of this compound that inhibits platelet aggregation by 50% (IC50).

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP)

  • This compound at various concentrations

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into tubes containing sodium citrate.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) at room temperature.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g for 15-20 minutes).

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Aggregation Assay:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period.

    • Initiate aggregation by adding a fixed concentration of ADP.

    • Record the change in light transmission over time until a maximal aggregation response is observed.

    • Repeat the assay with a range of this compound concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

LTA_Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation Blood_Collection->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation Blood_Collection->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Aggregometer_Setup Aggregometer Calibration (PRP=0%, PPP=100%) PRP->Aggregometer_Setup PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Aggregometer_Setup Assay Aggregation Assay (PRP + this compound + ADP) Aggregometer_Setup->Assay Data_Analysis Data Analysis (Dose-Response Curve) Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Figure 2: Workflow for IC50 determination using Light Transmission Aggregometry.

Determination of Binding Affinity (KD/Ki) by Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled compound like this compound.

Objective: To determine the Ki of this compound for the GP IIb/IIIa receptor.

Materials:

  • Isolated platelet membranes or purified GP IIb/IIIa receptors.

  • A radiolabeled ligand that binds to GP IIb/IIIa (e.g., [³H]-labeled fibrinogen or a specific radiolabeled antagonist).

  • Unlabeled this compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation:

    • Prepare platelet membranes by homogenizing washed platelets in a lysis buffer, followed by centrifugation to pellet the membranes. The protein concentration is then determined.

  • Competitive Binding Assay:

    • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the platelet membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Kinetic Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time. It can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).

Objective: To determine the kinetic parameters of this compound binding to GP IIb/IIIa.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified GP IIb/IIIa receptor.

  • This compound at various concentrations.

  • Immobilization and running buffers.

Procedure:

  • Ligand Immobilization:

    • Immobilize the purified GP IIb/IIIa receptor onto the surface of the sensor chip using standard amine coupling chemistry.

  • Analyte Binding:

    • Inject a series of concentrations of this compound (the analyte) over the sensor chip surface containing the immobilized GP IIb/IIIa (the ligand).

    • Monitor the binding in real-time, which is measured as a change in resonance units (RU).

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-GP IIb/IIIa complex.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (koff/kon).

SPR_Workflow Immobilization Immobilize GP IIb/IIIa on Sensor Chip Association Inject this compound (Association Phase) Immobilization->Association Dissociation Flow Buffer (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Fit Sensorgrams to Binding Model Dissociation->Data_Analysis Regeneration->Association Next Cycle Kinetics Determine kon, koff, KD Data_Analysis->Kinetics

Figure 3: Workflow for kinetic analysis using Surface Plasmon Resonance (SPR).

References

In Vitro Characterization of Lamifiban's Antiplatelet Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1][2] By reversibly binding to this receptor, this compound effectively blocks the binding of fibrinogen, thereby inhibiting platelet aggregation and thrombus formation.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's antiplatelet activity, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the Final Common Pathway

Platelet activation and subsequent aggregation is a complex process initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin. These agonists trigger intracellular signaling cascades that ultimately lead to the conformational activation of the GPIIb/IIIa receptor on the platelet surface. Activated GPIIb/IIIa receptors have a high affinity for fibrinogen, a soluble plasma protein. Fibrinogen molecules then act as bridges, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. This compound exerts its antiplatelet effect by directly competing with fibrinogen for binding to the activated GPIIb/IIIa receptor, thus preventing this crucial cross-linking step.

This compound Mechanism of Action cluster_platelet Platelet Agonists Agonists (ADP, Collagen, Thrombin) Signaling Intracellular Signaling Cascades Agonists->Signaling GPIIb_IIIa_inactive GPIIb/IIIa Receptor (Inactive) Signaling->GPIIb_IIIa_inactive Activation GPIIb_IIIa_active GPIIb/IIIa Receptor (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Activation Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen_Binding Binds Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation This compound This compound This compound->GPIIb_IIIa_active Inhibits

Caption: this compound competitively inhibits fibrinogen binding to the activated GPIIb/IIIa receptor.

Quantitative Assessment of Antiplatelet Activity

The potency of this compound's antiplatelet activity has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values against different platelet agonists are summarized below.

Assay TypeAgonistIC50 (µM)Reference
Platelet AggregationADP0.03[3]
Platelet AggregationCollagen0.02
Platelet AggregationThrombin0.03
Platelet AggregationThrombin Receptor Agonist Peptide (TRAP)0.086
Fibrinogen BindingImmobilized Fibrinogen1.6 nM

Key Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a platelet suspension as aggregation occurs.

Platelet_Aggregation_Workflow cluster_workflow Platelet Aggregation Assay Workflow Start Start: Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) by Centrifugation Start->PRP Adjust Adjust Platelet Count PRP->Adjust Incubate Incubate PRP with this compound (or vehicle control) Adjust->Incubate Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubate->Agonist Measure Measure Light Transmission over time Agonist->Measure Analyze Analyze Data: Calculate % Aggregation & IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on platelet aggregation.

Detailed Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes).

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-15 minutes) at 37°C in an aggregometer cuvette with stirring.

  • Aggregation Induction: Add a platelet agonist (e.g., ADP, collagen, thrombin, or TRAP) to the PRP to induce aggregation.

  • Data Acquisition: Monitor the change in light transmission through the PRP suspension for a set period (e.g., 5-10 minutes) using a light transmission aggregometer.

  • Data Analysis: Calculate the percentage of platelet aggregation for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Flow Cytometry for Platelet Activation Markers

Flow cytometry allows for the quantitative analysis of specific cell-surface markers of platelet activation, such as P-selectin (CD62P) expression and the activation of the GPIIb/IIIa receptor (PAC-1 binding).

Detailed Methodology:

  • Blood Collection: Collect whole blood as described for the platelet aggregation assay.

  • Incubation: Incubate whole blood or PRP with varying concentrations of this compound or a vehicle control.

  • Activation: Stimulate platelets with an agonist (e.g., ADP or TRAP).

  • Staining: Add fluorescently labeled monoclonal antibodies specific for platelet activation markers (e.g., anti-CD62P-PE, PAC-1-FITC) and a platelet-specific marker (e.g., anti-CD41a-PerCP). Incubate in the dark at room temperature.

  • Fixation: Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stop the reaction and preserve the cells.

  • Data Acquisition: Analyze the samples using a flow cytometer. Gate on the platelet population based on the platelet-specific marker.

  • Data Analysis: Quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity. Determine the inhibitory effect of this compound on agonist-induced platelet activation.

GPIIb/IIIa Receptor Binding Assay

This assay directly measures the ability of this compound to compete with a natural ligand (fibrinogen) for binding to the GPIIb/IIIa receptor.

Binding_Assay_Workflow cluster_workflow GPIIb/IIIa Receptor Binding Assay Workflow Start Start: Isolate Platelets Activate Activate Platelets with an agonist Start->Activate Incubate Incubate activated platelets with This compound and radiolabeled Fibrinogen Activate->Incubate Separate Separate bound from free radiolabeled Fibrinogen Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze Data: Determine IC50 for binding inhibition Quantify->Analyze End End Analyze->End

Caption: Workflow for the GPIIb/IIIa receptor binding assay.

Detailed Methodology:

  • Platelet Preparation: Isolate and wash human platelets from PRP.

  • Activation: Activate the platelets with an agonist such as ADP or thrombin to expose the high-affinity GPIIb/IIIa binding site.

  • Competitive Binding: Incubate the activated platelets with a fixed concentration of radiolabeled fibrinogen (e.g., ¹²⁵I-fibrinogen) and varying concentrations of this compound.

  • Separation: Separate the platelet-bound radiolabeled fibrinogen from the unbound fraction by centrifugation through a dense sucrose or oil layer.

  • Quantification: Measure the radioactivity in the platelet pellet using a gamma counter.

  • Data Analysis: Determine the specific binding of radiolabeled fibrinogen at each this compound concentration by subtracting non-specific binding (measured in the presence of a large excess of unlabeled fibrinogen). Calculate the IC50 value for the inhibition of fibrinogen binding.

Conclusion

The in vitro characterization of this compound demonstrates its potent and specific antiplatelet activity. Through a variety of well-established assays, it has been shown to effectively inhibit platelet aggregation and the underlying mechanism of fibrinogen binding to the GPIIb/IIIa receptor. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and evaluation of antiplatelet therapies.

References

The Impact of Lamifiban on Thrombus Formation Under Shear Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamifiban is a selective, reversible, nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key mediator in the final common pathway of platelet aggregation. By inhibiting the binding of fibrinogen to this receptor, this compound effectively disrupts thrombus formation. This technical guide provides an in-depth analysis of this compound's mechanism of action and its clinical efficacy, with a particular focus on its role in the context of shear stress-induced platelet activation and subsequent thrombosis. While direct quantitative data on this compound's performance under varying shear stress conditions is not extensively available in the public domain, this document synthesizes existing clinical data and the established principles of shear-dependent platelet physiology to provide a comprehensive overview for research and development professionals.

Introduction: The Challenge of Shear Stress in Thrombosis

Arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke, is critically influenced by the hemodynamic environment, particularly shear stress. High shear stress, prevalent in stenosed or atherosclerotic arteries, initiates a cascade of events leading to platelet adhesion, activation, and aggregation. This process is primarily mediated by the von Willebrand factor (vWF) binding to the platelet receptor GPIbα, which then triggers intracellular signaling that activates the GPIIb/IIIa receptor. Understanding the efficacy of antiplatelet agents like this compound under these dynamic flow conditions is paramount for the development of effective antithrombotic therapies.

This compound: Mechanism of Action

This compound is a nonpeptide mimetic of the Arg-Gly-Asp (RGD) sequence, which is the recognition site for fibrinogen on the activated GPIIb/IIIa receptor. By competitively and reversibly binding to this receptor, this compound prevents the cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation, irrespective of the initial platelet agonist.[1]

Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention

The following diagram illustrates the signaling cascade of shear-induced platelet activation and the precise point of intervention for this compound.

G cluster_shear High Shear Stress Environment cluster_platelet Platelet High Shear Stress High Shear Stress vWF von Willebrand Factor (vWF) (unfolds) High Shear Stress->vWF induces unfolding GPIb GPIb-IX-V Complex vWF->GPIb binds to InsideOut Inside-Out Signaling (PI3K/Akt, etc.) GPIb->InsideOut triggers GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive activates GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Thrombus Formation Fibrinogen->Aggregation cross-links platelets This compound This compound This compound->GPIIb_IIIa_active BLOCKS binding site

Caption: Shear-induced platelet activation pathway and this compound's inhibitory action.

Quantitative Efficacy of this compound: Clinical Trial Data

While specific in vitro data on this compound's efficacy under varying shear stress is limited, several large-scale clinical trials have provided valuable insights into its clinical performance. The following tables summarize key quantitative data from the Canadian this compound Study and the PARAGON trials.

Table 1: Efficacy of this compound in the Canadian this compound Study [2][3]

Treatment Group (Infusion Rate)NDeath, Nonfatal MI, or Urgent Revascularization (During Infusion)Death or Nonfatal MI (at 1 Month)
Placebo738.1%8.1%
This compound (1 µ g/min )722.5%-
This compound (2 µ g/min )714.9%-
This compound (4 µ g/min )743.3%2.5% (combined high doses)
This compound (5 µ g/min )752.4%2.5% (combined high doses)
All this compound Doses2923.3%-

*P = 0.04 for all this compound doses combined vs. placebo during infusion. *P = 0.03 for the two high doses vs. placebo at 1 month.

Table 2: Efficacy of this compound in the PARAGON Trial [4][5]

Treatment GroupNDeath or Nonfatal MI (at 30 Days)Death or Nonfatal MI (at 6 Months)
Standard Therapy (Placebo + Heparin)75811.7%17.9%
Low-Dose this compound (1 µ g/min )75510.6%13.7%
High-Dose this compound (5 µ g/min )76912.0%16.4%

*P=0.668 for both this compound doses vs. standard therapy at 30 days. *P=0.027 for low-dose this compound vs. standard therapy at 6 months.

Table 3: Bleeding Complications with this compound

StudyTreatment GroupMajor BleedingIntermediate or Major Bleeding
Canadian this compound Study Placebo0.8%-
This compound (all doses)2.9%-
PARAGON Trial Standard Therapy-5.5%
Low-Dose this compound-6.0%
High-Dose this compound-10.7%
High-Dose this compound + Heparin-12.1%

Experimental Protocols for Studying Thrombus Formation Under Shear Stress

The in vitro investigation of antiplatelet agents under physiologically relevant flow conditions is crucial. The following are generalized protocols for common experimental setups.

Parallel-Plate Flow Chamber Assay

This assay simulates blood flow over a thrombogenic surface in a chamber with a defined geometry.

Principle: Whole blood, either anticoagulated or native, is perfused over a coverslip coated with a pro-thrombotic substrate (e.g., collagen, von Willebrand factor). The chamber's dimensions and the perfusion rate determine the shear stress at the surface. Platelet adhesion and thrombus formation are visualized in real-time using microscopy.

Generalized Protocol:

  • Coating: A glass coverslip is coated with a solution of a thrombogenic protein (e.g., 100 µg/mL fibrillar collagen type I) and incubated to allow for protein adsorption.

  • Chamber Assembly: The coated coverslip is assembled into the parallel-plate flow chamber, forming the bottom surface of the flow channel.

  • Blood Perfusion: Anticoagulated whole blood, pre-incubated with this compound at various concentrations or a vehicle control, is drawn through the chamber at a constant flow rate using a syringe pump.

  • Shear Stress Calculation: The wall shear stress (τ) is calculated using the formula: τ = (6 * Q * µ) / (w * h²), where Q is the flow rate, µ is the blood viscosity, w is the chamber width, and h is the chamber height.

  • Data Acquisition and Analysis: Platelet adhesion and thrombus formation are recorded using video microscopy. Image analysis software is used to quantify parameters such as surface coverage, thrombus volume, and thrombus stability over time.

Cone-and-Plate Viscometer Assay

This method subjects a blood sample to a uniform shear field.

Principle: A small volume of blood is placed between a stationary flat plate and a rotating cone. The angle of the cone and the rotational speed determine the shear rate applied to the blood sample.

Generalized Protocol:

  • Sample Preparation: Platelet-rich plasma (PRP) or whole blood is prepared and pre-incubated with this compound or a vehicle control.

  • Shear Application: The blood sample is placed in the cone-and-plate viscometer, and a defined shear rate is applied for a specific duration.

  • Aggregation Measurement: Platelet aggregation can be measured by changes in light transmission or by flow cytometry to quantify the percentage of aggregated platelets.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood/ Platelet-Rich Plasma Incubate Pre-incubation Blood->Incubate Drug This compound or Vehicle Drug->Incubate FlowChamber Parallel-Plate Flow Chamber Incubate->FlowChamber ConePlate Cone-and-Plate Viscometer Incubate->ConePlate Shear Application of Controlled Shear Stress FlowChamber->Shear ConePlate->Shear Microscopy Real-time Microscopy Shear->Microscopy FlowCytometry Flow Cytometry/ Aggregometry Shear->FlowCytometry Quantification Image Analysis & Quantitative Data Microscopy->Quantification FlowCytometry->Quantification

Caption: Generalized workflow for in vitro assessment of this compound's effect.

This compound's Anticipated Effects Under Varying Shear Stress

While direct experimental data is lacking, an understanding of the pathophysiology of shear-dependent thrombosis allows for a reasoned discussion of this compound's expected efficacy under different flow regimes.

  • Low Shear Stress: At lower shear rates, platelet activation is typically driven by soluble agonists like ADP and thrombin, leading to a conformational change in GPIIb/IIIa that is dependent on "inside-out" signaling. In this scenario, this compound, by blocking the final step of fibrinogen binding, would be highly effective.

  • High Shear Stress: Under high shear conditions, the primary initiating event is the binding of vWF to GPIbα. This interaction is crucial for capturing platelets from the rapid blood flow and triggers intracellular signals that lead to GPIIb/IIIa activation. The subsequent platelet-platelet aggregation is highly dependent on the GPIIb/IIIa-fibrinogen interaction to form a stable thrombus capable of withstanding the high shear forces. Therefore, it is hypothesized that the inhibitory effect of this compound on thrombus formation would be particularly pronounced at high shear rates, where the GPIIb/IIIa-mediated aggregation is essential for thrombus stability and growth.

The following diagram illustrates the relationship between shear stress, the dominant platelet activation pathway, and the critical role of GPIIb/IIIa.

G Shear Shear Stress Level LowShear Low Shear Stress Shear->LowShear Low HighShear High Shear Stress Shear->HighShear High Agonist Agonist-Driven Activation (ADP, Thrombin) LowShear->Agonist vWF vWF-GPIbα Mediated Adhesion & Activation HighShear->vWF GPIIb_IIIa_Low GPIIb/IIIa Activation (Inside-Out Signaling) Agonist->GPIIb_IIIa_Low GPIIb_IIIa_High GPIIb/IIIa Activation (Mechanotransduction) vWF->GPIIb_IIIa_High Thrombus_Low Fibrinogen-Dependent Aggregation GPIIb_IIIa_Low->Thrombus_Low Thrombus_High Critical GPIIb/IIIa-Dependent Aggregation for Stability GPIIb_IIIa_High->Thrombus_High Lamifiban_Low This compound Efficacy: High Thrombus_Low->Lamifiban_Low Lamifiban_High This compound Efficacy: Very High (Hypothesized) Thrombus_High->Lamifiban_High

Caption: Hypothesized relationship between shear stress and this compound's efficacy.

Conclusion and Future Directions

This compound is a potent inhibitor of platelet aggregation with demonstrated clinical efficacy in patients with acute coronary syndromes. Its mechanism of action, targeting the final common pathway of platelet aggregation, makes it a valuable therapeutic agent. While clinical data provides a robust overview of its effects, a significant opportunity exists for further research into the specific impact of varying shear stress on its inhibitory profile. In vitro studies utilizing parallel-plate flow chambers and other dynamic systems are warranted to generate quantitative data (e.g., IC50 values) under different shear regimes. Such data would provide a more nuanced understanding of this compound's efficacy in the diverse hemodynamic environments encountered in cardiovascular disease and would be invaluable for the development of next-generation antiplatelet therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The discussion on the anticipated effects of this compound under varying shear stress is based on established scientific principles and is presented as a hypothesis in the absence of direct experimental data.

References

Lamifiban's Impact on Platelet Activation Markers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamifiban is a potent, selective, and reversible nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets. By blocking this receptor, this compound effectively inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and other ligands. This technical guide provides a comprehensive overview of this compound's impact on key platelet activation markers, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. While clinical data robustly supports this compound's dose-dependent inhibition of platelet aggregation, specific data on its effects on other activation markers such as P-selectin expression and soluble CD40 ligand (sCD40L) are less extensively reported in publicly available literature. This guide, therefore, also provides established methodologies for assessing these markers to facilitate further research in this area.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation. This compound, as a direct antagonist of the GPIIb/IIIa receptor, competitively inhibits fibrinogen binding, thereby preventing platelet aggregation regardless of the initial activation stimulus.[1][2][3]

This compound Mechanism of Action cluster_platelet Platelet Membrane GPIIb/IIIa_inactive GPIIb/IIIa Receptor (Inactive) GPIIb/IIIa_active GPIIb/IIIa Receptor (Active) GPIIb/IIIa_inactive->GPIIb/IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb/IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates This compound This compound This compound->GPIIb/IIIa_active Blocks Binding Agonists Platelet Agonists (ADP, Thrombin, etc.) Agonists->GPIIb/IIIa_inactive Activation

Figure 1: Signaling pathway of this compound's inhibitory action on platelet aggregation.

Quantitative Data on Platelet Activation Markers

Platelet Aggregation

Clinical studies have consistently demonstrated that this compound inhibits platelet aggregation in a dose-dependent manner. The primary method for assessing this is ex vivo platelet aggregometry in response to agonists like adenosine diphosphate (ADP).

Study NameThis compound DoseAgonistAverage Inhibition of Platelet AggregationReference
PARAGON Trial 1 µ g/min IV infusionADP~60%[1]
4 µ g/min IV infusionADPComplete Inhibition[1]
5 µ g/min IV infusionADPComplete Inhibition
Canadian this compound Study 1 µ g/min IV infusionADPDose-dependent
2 µ g/min IV infusionADPDose-dependent
4 µ g/min IV infusionADP>80% (leading to significant bleeding time prolongation)
5 µ g/min IV infusionADPComplete Inhibition
PARADIGM Trial High DosesADP>85%
P-selectin Expression

P-selectin (CD62P) is a protein stored in the alpha granules of platelets and is rapidly translocated to the platelet surface upon activation. It is a key marker of platelet degranulation and plays a role in platelet-leukocyte interactions. While this compound's primary action is on aggregation, its effect on upstream activation events like P-selectin expression is not well-documented in publicly available literature. Further research is warranted to quantify this effect.

Soluble CD40 Ligand (sCD40L)

Experimental Protocols

The following are detailed methodologies for the key experiments cited or relevant to the study of this compound's effects on platelet activation markers.

Experimental_Workflow cluster_assays Platelet Activation Marker Assays Blood_Collection Whole Blood Collection (e.g., Sodium Citrate Anticoagulant) PRP_Preparation Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood_Collection->PRP_Preparation Incubation Incubation with this compound (or placebo) PRP_Preparation->Incubation Agonist_Stimulation Platelet Stimulation (e.g., ADP, Thrombin) Incubation->Agonist_Stimulation Aggregation_Assay Platelet Aggregometry (Light Transmission or Impedance) Agonist_Stimulation->Aggregation_Assay PSelectin_Assay P-selectin Expression (Flow Cytometry with anti-CD62P) Agonist_Stimulation->PSelectin_Assay sCD40L_Assay Soluble CD40 Ligand (ELISA of platelet-poor plasma) Agonist_Stimulation->sCD40L_Assay

Figure 2: General experimental workflow for assessing platelet activation markers.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Blood Collection and Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer.

    • Add the desired concentration of this compound or placebo (vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).

    • Add a platelet agonist, such as ADP (final concentration typically 5-20 µM), to induce aggregation.

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • The maximum percentage of aggregation is calculated relative to the light transmission of PPP.

    • The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the drug to the control.

P-selectin Expression Assay (Flow Cytometry)
  • Blood Collection and Preparation:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate or acid-citrate-dextrose).

    • Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode's buffer).

  • Staining and Stimulation:

    • To separate aliquots of diluted whole blood, add a fluorescently-labeled antibody against P-selectin (anti-CD62P, e.g., FITC-conjugated) and a platelet-specific marker (e.g., anti-CD41a or anti-CD61, PE-conjugated).

    • Add varying concentrations of this compound or placebo.

    • Add a platelet agonist (e.g., ADP or thrombin receptor activating peptide - TRAP) to one set of tubes to induce activation. Include an unstimulated control.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Fix the samples with a paraformaldehyde solution.

    • Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.

    • Quantify the percentage of platelets positive for P-selectin and the mean fluorescence intensity (MFI) of P-selectin expression.

Soluble CD40 Ligand Assay (ELISA)
  • Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant and a platelet activation inhibitor (e.g., EDTA and prostaglandin E1) to prevent ex vivo platelet activation and sCD40L release.

    • Immediately place the blood on ice and centrifuge at a high speed (e.g., 2500 x g) for 15 minutes at 4°C to obtain platelet-free plasma.

    • Store the plasma samples at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available sCD40L ELISA kit.

    • Follow the manufacturer's instructions for the assay, which typically involves adding plasma samples and standards to a microplate pre-coated with an anti-sCD40L antibody.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, and the resulting color change is measured using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using the known concentrations of the sCD40L standards.

    • The concentration of sCD40L in the plasma samples is determined by interpolating their absorbance values from the standard curve.

Discussion and Future Directions

The available data conclusively show that this compound is a potent inhibitor of platelet aggregation, a key function of platelets in thrombosis. However, the broader effects of this compound on other aspects of platelet activation, such as granule secretion (indicated by P-selectin expression) and the release of pro-inflammatory mediators (like sCD40L), are not as well characterized.

For drug development professionals, understanding the full spectrum of a GPIIb/IIIa inhibitor's activity is crucial. While inhibition of aggregation is the primary therapeutic goal, modulation of other platelet functions could have additional clinical implications, both beneficial and potentially adverse.

Researchers and scientists are encouraged to utilize the detailed protocols provided in this guide to investigate the effects of this compound on P-selectin expression and sCD40L release. Such studies would provide a more complete picture of this compound's pharmacological profile and could help in identifying patient populations that might derive the most benefit from this therapeutic agent. Furthermore, exploring the impact of this compound on platelet-leukocyte aggregate formation would be a valuable area of future research.

References

Methodological & Application

Application Notes and Protocols for Lamifiban in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, selective, and reversible nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] The GPIIb/IIIa receptor represents the final common pathway for platelet aggregation, making it a critical target for antiplatelet therapies.[3][4] Upon platelet activation by various agonists such as adenosine diphosphate (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[1] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound inhibits this process by blocking the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.

These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays to assess its inhibitory effects.

Data Presentation

The following tables summarize the dose-dependent inhibitory effects of this compound on platelet aggregation as observed in clinical studies. While these data are from ex vivo analyses of patient samples following intravenous infusion, they provide a valuable reference for the expected potency of this compound.

Table 1: this compound Infusion Doses and Corresponding Inhibition of Platelet Aggregation

This compound Infusion Dose (µ g/min )Median Plasma Concentration (ng/mL)Inhibition of ADP-induced Platelet AggregationReference
115.0~60%
569.7>80%

Table 2: IC50 Value of this compound

AgonistIC50Reference
ADP25 nmol/L

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of the glycoprotein IIb/IIIa signaling pathway.

GPIIbIIIa_Pathway cluster_platelet Platelet Agonist Agonist (ADP, Thrombin, Collagen) Receptor Agonist Receptor Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut Activation GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Bridges Platelets This compound This compound This compound->GPIIbIIIa_active Blocks Binding

Caption: this compound blocks fibrinogen binding to the activated GPIIb/IIIa receptor.

Experimental Protocols

Principle of the Assay

Light Transmission Aggregometry (LTA) is the gold standard for in vitro platelet function testing. This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP create a turbid suspension with low light transmission. Upon the addition of a platelet agonist, platelets activate and aggregate, causing the PRP to become more transparent and increasing light transmission. By pre-incubating the PRP with this compound, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Materials and Reagents
  • Human whole blood (collected from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

  • Anticoagulant: 3.2% or 3.8% Sodium Citrate

  • This compound

  • Platelet agonists:

    • Adenosine diphosphate (ADP)

    • Collagen (e.g., Type I Horm collagen)

    • Thrombin

  • Phosphate-Buffered Saline (PBS) or appropriate vehicle for dissolving this compound and agonists

  • Platelet-Poor Plasma (PPP)

  • Aggregometer cuvettes with stir bars

  • Pipettes and tips

  • Centrifuge

  • Platelet aggregometer

  • Hematology analyzer (optional, for platelet count adjustment)

Experimental Workflow

LTA_Workflow Blood 1. Blood Collection (Sodium Citrate) PRP_prep 2. PRP Preparation (Centrifuge at 200 x g, 15-20 min) Blood->PRP_prep PPP_prep 3. PPP Preparation (Centrifuge remaining blood at 2000 x g, 15 min) PRP_prep->PPP_prep Adjust 4. Platelet Count Adjustment (Optional, adjust with PPP to 2.5-3.0 x 10^8/mL) PPP_prep->Adjust Incubate 5. Incubation (Pre-warm PRP at 37°C for 5-10 min) Adjust->Incubate Add_Lami 6. Add this compound (Incubate for 2-5 min) Incubate->Add_Lami Add_Agonist 7. Add Agonist (ADP, Collagen, or Thrombin) Add_Lami->Add_Agonist Record 8. Record Aggregation (Measure light transmission for 5-10 min) Add_Agonist->Record

Caption: Workflow for in vitro platelet aggregation assay with this compound.

Detailed Methodology
  • Blood Collection:

    • Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

    • Process the blood within 2 hours of collection.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.

    • Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a separate plastic tube.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes at room temperature to pellet the remaining cellular components.

    • Collect the supernatant, which is the PPP, and transfer it to a new plastic tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP using a hematology analyzer.

    • If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) by adding PPP.

  • Preparation of this compound and Agonist Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or as recommended by the manufacturer).

    • Prepare a series of dilutions of this compound to test a range of concentrations. Based on its IC50 of 25 nmol/L, a suggested starting range would be from 1 nmol/L to 1 µmol/L to generate a dose-response curve.

    • Prepare working solutions of the platelet agonists. Commonly used final concentrations are:

      • ADP: 2-10 µM

      • Collagen: 1-5 µg/mL

      • Thrombin: 0.1-0.5 U/mL

  • Platelet Aggregation Assay:

    • Pipette an appropriate volume of PRP (typically 250-500 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette with PRP into the heating block of the aggregometer and allow it to equilibrate to 37°C for 5-10 minutes with stirring.

    • Set the 0% aggregation baseline using the PRP.

    • Set the 100% aggregation baseline using an equivalent volume of PPP.

    • Add a small volume of the this compound dilution (or vehicle control) to the PRP and incubate for 2-5 minutes.

    • Initiate platelet aggregation by adding the chosen agonist.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is calculated from the aggregation curve.

    • Plot the percentage of inhibition of platelet aggregation against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation).

    • Percentage of Inhibition = [ (Max Aggregation_control - Max Aggregation_this compound) / Max Aggregation_control ] x 100

Conclusion

This document provides a comprehensive guide for the use of this compound in in vitro platelet aggregation assays. The provided protocols and data will aid researchers in accurately assessing the antiplatelet activity of this compound and understanding its mechanism of action. Adherence to standardized laboratory procedures is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Lamifiban in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation.[1] By blocking this receptor, this compound effectively prevents the binding of fibrinogen to platelets, thereby inhibiting thrombus formation.[1] These application notes provide detailed protocols for the use of this compound in various established animal models of thrombosis, offering a framework for preclinical evaluation of its antithrombotic efficacy. While specific preclinical data for this compound in these exact models is limited in publicly available literature, the following protocols have been developed by integrating information on the mechanism of action of this compound, established thrombosis model methodologies, and published data from studies on other GP IIb/IIIa inhibitors in similar animal models.

Mechanism of Action: Signaling Pathway

This compound exerts its antithrombotic effect by competitively inhibiting the binding of fibrinogen and other ligands to the activated GP IIb/IIIa receptor on the surface of platelets. This action blocks the cross-linking of platelets, a critical step in the formation of a stable thrombus.

G cluster_platelet Platelet cluster_intervention Pharmacological Intervention Agonist Thrombotic Stimuli (e.g., ADP, Thrombin, Collagen) Activation Platelet Activation Agonist->Activation GP_IIb_IIIa_inactive GP IIb/IIIa Receptor (Inactive) Activation->GP_IIb_IIIa_inactive Conformational Change GP_IIb_IIIa_active GP IIb/IIIa Receptor (Active) GP_IIb_IIIa_inactive->GP_IIb_IIIa_active Conformational Change Crosslinking Platelet Cross-linking GP_IIb_IIIa_active->Crosslinking Binds Fibrinogen Fibrinogen Fibrinogen->Crosslinking Thrombus Thrombus Formation Crosslinking->Thrombus This compound This compound This compound->GP_IIb_IIIa_active Blocks Binding

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for three commonly used animal models of thrombosis to evaluate the efficacy of this compound.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats

This model is widely used to induce endothelial injury and subsequent thrombus formation in a controlled manner.

Experimental Workflow:

G A Anesthetize Rat (e.g., Isoflurane) B Expose Carotid Artery A->B C Baseline Blood Flow Measurement (Doppler) B->C D Administer this compound or Vehicle (Intravenous Infusion) C->D E Apply FeCl₃-Saturated Filter Paper to Artery D->E F Monitor Blood Flow Until Occlusion E->F G Record Time to Occlusion F->G H Collect Blood and Tissue Samples G->H

Caption: Workflow for the FeCl₃-induced thrombosis model.

Detailed Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (300-350 g) with isoflurane. Surgically expose the common carotid artery.

  • Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • This compound Administration: Administer this compound via a jugular vein catheter. A suggested starting dose, extrapolated from other GP IIb/IIIa inhibitors, is an intravenous bolus of 10-30 µg/kg followed by a continuous infusion of 0.1-1.0 µg/kg/min. A vehicle control group should be included.

  • Thrombosis Induction: Apply a filter paper (1x2 mm) saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3-5 minutes.

  • Monitoring and Endpoint: Continuously monitor blood flow until complete occlusion (cessation of flow) is observed. The primary endpoint is the time to occlusion.

  • Sample Collection: At the end of the experiment, collect blood samples for platelet aggregation assays and excise the thrombosed arterial segment for histological analysis.

Photochemically Induced Thrombosis (PIT) Model in Mice

This model creates a focal thrombus through photosensitization, offering high spatial and temporal control.

Experimental Workflow:

G A Anesthetize Mouse (e.g., Ketamine/Xylazine) B Expose Cremaster Arteriole or Carotid Artery A->B C Administer this compound or Vehicle (Intravenous Injection) B->C D Inject Rose Bengal (Photosensitizer) C->D E Irradiate Vessel with Green Laser Light D->E F Monitor Thrombus Formation (Intravital Microscopy) E->F G Measure Time to Occlusion and Thrombus Size F->G H Data Analysis G->H

Caption: Workflow for the Photochemically Induced Thrombosis model.

Detailed Methodology:

  • Animal Preparation: Anesthetize C57BL/6 mice (25-30 g) with an intraperitoneal injection of ketamine/xylazine. Surgically prepare the cremaster muscle for intravital microscopy or expose the carotid artery.

  • This compound Administration: Administer this compound via tail vein injection. A suggested starting dose is a bolus injection of 10-50 µg/kg.

  • Photosensitizer Injection: Inject Rose Bengal (e.g., 50 mg/kg) intravenously.

  • Thrombosis Induction: After allowing the dye to circulate, irradiate a targeted vessel segment with a green laser (e.g., 540 nm) to induce thrombus formation.

  • Monitoring and Endpoints: Visualize and record thrombus formation using intravital microscopy. Key endpoints include the time to initial thrombus formation, time to complete vessel occlusion, and thrombus size.

Arteriovenous (AV) Shunt Thrombosis Model in Rabbits

This ex vivo model assesses thrombus formation on a foreign surface under controlled blood flow conditions.

Experimental Workflow:

G A Anesthetize Rabbit (e.g., Ketamine/Xylazine) B Create Arteriovenous Shunt (Carotid Artery to Jugular Vein) A->B C Incorporate Thrombogenic Chamber (e.g., with Silk Thread) B->C D Administer this compound or Vehicle (Intravenous Infusion) C->D E Allow Blood Flow Through Shunt for a Defined Period D->E F Remove Thrombogenic Chamber E->F G Measure Thrombus Weight F->G H Collect Blood for Analysis G->H

References

Application Notes and Protocols for Lamifiban Administration in Ex Vivo Platelet Function Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a potent, selective, and reversible non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] By blocking the final common pathway of platelet aggregation, the binding of fibrinogen to the activated GP IIb/IIIa receptor, this compound effectively inhibits platelet aggregation induced by various agonists.[1][3] These application notes provide detailed protocols for the administration of this compound in common ex vivo platelet function tests, including Light Transmission Aggregometry (LTA) and flow cytometry. The provided information is intended to guide researchers in accurately assessing platelet inhibition and understanding the pharmacodynamic effects of this compound in a laboratory setting.

Mechanism of Action: Glycoprotein IIb/IIIa Inhibition

The GP IIb/IIIa receptor is an integrin complex on the surface of platelets.[1] Upon platelet activation by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, an "inside-out" signaling cascade leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then bridges adjacent platelets, leading to aggregation. This compound competitively inhibits the binding of fibrinogen to this activated receptor, thereby preventing platelet aggregation.

Caption: this compound's inhibition of the GP IIb/IIIa signaling pathway.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory effect of this compound on platelet aggregation is dose-dependent. The following tables summarize key quantitative data obtained from ex vivo studies.

Table 1: Half-Maximal Effective Concentration (EC50) of this compound

AgonistEC50 (ng/mL)EC50 (nM)*
ADP3 - 66.4 - 12.8
TRAP (Thrombin Receptor Activating Peptide)11 - 2823.5 - 59.8

*Calculated based on a molecular weight of 468.51 g/mol for this compound.

Table 2: Dose-Dependent Inhibition of ADP-Induced Platelet Aggregation

This compound Infusion Rate (µ g/min )Approximate Plasma Concentration (ng/mL)Inhibition of ADP-induced Aggregation
115~60%
4~55>80%
5~70>85%

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro and ex vivo laboratory use, a stock solution of this compound should be prepared.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Reconstitute the powder in sterile saline or PBS to a convenient stock concentration (e.g., 1 mg/mL).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for your experiments. It is recommended to prepare fresh dilutions for each experiment.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. This protocol describes the use of LTA to measure the inhibitory effect of this compound.

LTA_Workflow cluster_sample Sample Preparation cluster_assay LTA Assay Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (150-200g, 10-15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000g, 15 min) Centrifuge1->Centrifuge2 WarmPRP Warm PRP to 37°C PRP->WarmPRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Baseline Set Baseline (PRP=0%, PPP=100%) PPP->Baseline WarmPRP->Baseline Addthis compound Add this compound or Vehicle (Incubate) Baseline->Addthis compound AddAgonist Add Agonist (e.g., ADP, Collagen) Addthis compound->AddAgonist Record Record Light Transmission AddAgonist->Record FlowCytometry_Workflow cluster_sample Sample Preparation cluster_assay Flow Cytometry Assay Blood Whole Blood (3.2% Sodium Citrate) Dilute Dilute Blood Sample Blood->Dilute Addthis compound Add this compound or Vehicle (Incubate) Dilute->Addthis compound AddAgonist Add Agonist (e.g., ADP, TRAP) Addthis compound->AddAgonist AddAntibodies Add Fluorochrome-conjugated Antibodies (e.g., anti-CD62P, PAC-1) AddAgonist->AddAntibodies IncubateStain Incubate in the Dark AddAntibodies->IncubateStain Fix Fix with Paraformaldehyde (optional) IncubateStain->Fix Acquire Acquire on Flow Cytometer Fix->Acquire

References

Application of Lamifiban in Studying Integrin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lamifiban, a nonpeptide antagonist of the glycoprotein IIb/IIIa receptor (integrin αIIbβ3), as a tool for investigating integrin signaling pathways. This document includes detailed experimental protocols and quantitative data to facilitate its use in a research setting.

Introduction to this compound and Integrin αIIbβ3

This compound is a selective and reversible inhibitor of the platelet integrin receptor αIIbβ3[1]. This receptor is crucial for platelet aggregation, a key process in hemostasis and thrombosis. Upon platelet activation by agonists such as adenosine diphosphate (ADP) or thrombin, integrin αIIbβ3 undergoes a conformational change from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen[2][3]. This "inside-out" signaling enables fibrinogen to bind to and cross-link adjacent platelets, leading to the formation of a platelet plug[2][3].

The binding of fibrinogen to integrin αIIbβ3 also initiates "outside-in" signaling, a cascade of intracellular events that leads to platelet spreading, clot retraction, and further stabilization of the thrombus. This compound, by competitively inhibiting fibrinogen binding to αIIbβ3, effectively blocks platelet aggregation and serves as a valuable tool to dissect the molecular mechanisms of both inside-out and outside-in integrin signaling.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on platelet function have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterAgonistValueReference
IC50 (Platelet Aggregation)ADP25 nmol/L
EC50 (Platelet Aggregation)TRAP-induced11 - 28 ng/mL
EC50 (Platelet Aggregation)ADP-induced3 - 6 ng/mL

Table 2: Clinical Efficacy of this compound in Unstable Angina (PARAGON A Trial)

Treatment GroupDoseComposite Endpoint (Death or Nonfatal MI) at 30 DaysComposite Endpoint (Death or Nonfatal MI) at 6 Months
Standard Therapy (Placebo + Heparin)N/A11.7%17.9%
Low-Dose this compound (with/without Heparin)1 µ g/min 10.6%13.7%
High-Dose this compound (with/without Heparin)5 µ g/min 12.0%16.4%

Table 3: Bleeding Complications with this compound (PARAGON A Trial)

Treatment GroupDoseIntermediate or Major Bleeding
Standard Therapy (Placebo + Heparin)N/A5.5%
High-Dose this compound + Heparin5 µ g/min 12.1%
Low-Dose this compound + Heparin1 µ g/min Similar to control

Visualizing Integrin Signaling and this compound's Mechanism of Action

To understand how this compound interferes with integrin signaling, it is essential to visualize the key pathways.

integrin_signaling cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space cluster_inside_out Inside-Out Signaling cluster_outside_in Outside-In Signaling Fibrinogen Fibrinogen Integrin_active Integrin αIIbβ3 (High-Affinity) Fibrinogen->Integrin_active Integrin_inactive Integrin αIIbβ3 (Low-Affinity) Integrin_inactive->Integrin_active Conformational Change Integrin_active->Fibrinogen binds Src_kinases Src Family Kinases Integrin_active->Src_kinases activates Agonist Agonist (e.g., ADP, Thrombin) GPCR GPCR Agonist->GPCR binds Talin Talin GPCR->Talin activates Kindlin Kindlin GPCR->Kindlin activates Talin->Integrin_inactive binds to β3 tail Kindlin->Integrin_inactive binds to β3 tail Cytoskeletal_reorganization Cytoskeletal Reorganization Src_kinases->Cytoskeletal_reorganization Platelet_spreading Platelet Spreading Cytoskeletal_reorganization->Platelet_spreading Clot_retraction Clot Retraction Cytoskeletal_reorganization->Clot_retraction This compound This compound This compound->Integrin_active inhibits binding

Caption: Integrin αIIbβ3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for studying integrin signaling using this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the ability of this compound to inhibit agonist-induced platelet aggregation.

lta_workflow A 1. Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from whole blood. B 2. Adjust PRP platelet count. A->B C 3. Pre-incubate PRP with this compound or vehicle control. B->C D 4. Add platelet agonist (e.g., ADP, TRAP). C->D E 5. Measure change in light transmission over time in an aggregometer. D->E F 6. Calculate percent inhibition of aggregation. E->F

Caption: Workflow for Light Transmission Aggregometry (LTA).

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Incubation with this compound:

    • Pipette adjusted PRP into aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (e.g., saline).

    • Incubate for 5 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Add a platelet agonist such as ADP (final concentration 5-20 µM) or Thrombin Receptor Activating Peptide (TRAP; final concentration 10-20 µM) to initiate aggregation.

  • Measurement and Analysis:

    • Record the change in light transmission for 5-10 minutes using a light transmission aggregometer.

    • The extent of aggregation is quantified as the maximum percentage change in light transmission, with 0% being the baseline PRP and 100% being the PPP.

    • Calculate the percent inhibition of aggregation for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value of this compound by plotting the percent inhibition against the log of this compound concentration.

Flow Cytometry Assay for Integrin αIIbβ3 Activation

This assay measures the effect of this compound on the conformational activation of integrin αIIbβ3.

flow_cytometry_workflow A 1. Prepare washed platelets or use PRP. B 2. Incubate platelets with this compound or vehicle control. A->B C 3. Stimulate platelets with an agonist (e.g., ADP, Thrombin). B->C D 4. Stain with fluorescently labeled PAC-1 antibody (binds active αIIbβ3) and a platelet marker (e.g., CD41). C->D E 5. Fix the samples (optional). D->E F 6. Analyze by flow cytometry. E->F G 7. Quantify PAC-1 binding to determine the level of integrin activation. F->G

Caption: Workflow for Flow Cytometry-based Integrin Activation Assay.

Methodology:

  • Platelet Preparation:

    • Prepare PRP as described in the LTA protocol. For some applications, washed platelets may be preferred to remove plasma proteins.

  • Incubation and Stimulation:

    • Incubate PRP or washed platelets with the desired concentrations of this compound or vehicle for 10-15 minutes at room temperature.

    • Add a platelet agonist (e.g., ADP or thrombin) and incubate for a further 10-15 minutes.

  • Staining:

    • Add a fluorescently labeled monoclonal antibody that specifically recognizes the activated conformation of αIIbβ3 (e.g., PAC-1-FITC).

    • Co-stain with a fluorescently labeled antibody against a general platelet marker, such as CD41, to identify the platelet population.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation and Analysis:

    • (Optional) Fix the platelets with 1% paraformaldehyde.

    • Dilute the samples in a suitable buffer (e.g., PBS).

    • Acquire data on a flow cytometer, gating on the CD41-positive population.

    • Quantify the mean fluorescence intensity (MFI) of PAC-1 binding to assess the level of integrin αIIbβ3 activation.

Static Cell Adhesion Assay

This assay evaluates the ability of this compound to block platelet adhesion to an immobilized ligand, a key step in thrombus formation.

adhesion_assay_workflow A 1. Coat microplate wells with fibrinogen and block non-specific binding. B 2. Prepare and label platelets (e.g., with Calcein-AM). A->B C 3. Pre-incubate labeled platelets with This compound or vehicle control. B->C D 4. Add platelets to the coated wells and incubate to allow adhesion. C->D E 5. Wash away non-adherent platelets. D->E F 6. Quantify adherent platelets by measuring fluorescence. E->F G 7. Calculate percent inhibition of adhesion. F->G

Caption: Workflow for Static Cell Adhesion Assay.

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with fibrinogen (e.g., 10-100 µg/mL in PBS) overnight at 4°C.

    • Wash the wells with PBS and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Platelet Preparation and Labeling:

    • Prepare washed platelets.

    • Label the platelets with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • Adhesion Assay:

    • Resuspend the fluorescently labeled platelets in a suitable buffer.

    • Pre-incubate the platelets with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

    • Add the platelet suspension to the fibrinogen-coated and blocked wells.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Quantification:

    • Gently wash the wells multiple times with PBS to remove non-adherent platelets.

    • Measure the fluorescence of the remaining adherent platelets using a fluorescence plate reader.

    • Calculate the percentage of adhesion for each condition relative to a standard curve of known platelet numbers.

    • Determine the inhibitory effect of this compound on platelet adhesion.

Conclusion

This compound is a powerful and specific inhibitor of integrin αIIbβ3, making it an invaluable tool for researchers studying the intricacies of integrin signaling. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound to investigate platelet function, from initial receptor activation to downstream signaling events and cell adhesion. By employing these methodologies, researchers can further elucidate the complex role of integrin αIIbβ3 in both physiological and pathological processes.

References

Application Notes and Protocols: Investigating Bleeding Time in Laboratory Animals with Lamifiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban (Ro 44-9883) is a potent, selective, and reversible non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor.[1][2] This receptor plays a critical role in the final common pathway of platelet aggregation. By blocking the binding of fibrinogen to GP IIb/IIIa on activated platelets, this compound effectively inhibits thrombus formation.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on bleeding time in laboratory animals, a crucial step in the preclinical assessment of antiplatelet agents.

Mechanism of Action

This compound targets the GP IIb/IIIa receptor on the surface of platelets. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to platelet aggregation and the formation of a hemostatic plug or a pathological thrombus. This compound competitively inhibits this binding, thereby preventing platelet aggregation.[1]

Lamifiban_Mechanism cluster_platelet Platelet Platelet_Activation Platelet Activation GPIIb_IIIa_Inactive Inactive GPIIb/IIIa Receptor Platelet_Activation->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active Active GPIIb/IIIa Receptor GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Active->Platelet_Aggregation Binds Agonists Agonists (ADP, Thrombin, etc.) Agonists->Platelet_Activation Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_Active This compound This compound This compound->GPIIb_IIIa_Active Inhibits Binding

Figure 1: Mechanism of action of this compound.

Data Presentation

The following table summarizes representative data on the effect of intravenously administered this compound on bleeding time in a preclinical animal model. It is important to note that specific bleeding times can vary depending on the animal species, strain, and the specific assay conditions. The data below is based on a study in dogs.

Treatment GroupDose (intravenous)NMean Bleeding Time (seconds)% Increase from Control
Control (Saline)-9Baseline0%
This compound (Low Dose)145 µg/kg6Increased-
This compound (High Dose)870 µg/kg7Significantly Increased-

Note: The original study noted that bleeding times were longer in the high-dose group compared to the control group, but did not provide specific mean values for all groups. This table reflects the qualitative findings of a dose-dependent increase in bleeding time.

Experimental Protocols

A common and straightforward method to assess the in vivo effect of antiplatelet agents is the tail bleeding time assay in rodents.

Protocol: Rat Tail Bleeding Time Assay

1. Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • Acclimatize animals for at least 3 days before the experiment.

  • House animals in a temperature- and light-controlled environment with free access to food and water.

2. Materials:

  • This compound for intravenous administration.

  • Sterile saline solution (0.9% NaCl) for vehicle control and drug dilution.

  • Anesthesia (e.g., isoflurane, or a combination of ketamine/xylazine).

  • A sharp, sterile scalpel or razor blade.

  • A 50 mL beaker or tube filled with sterile saline pre-warmed to 37°C.

  • A stopwatch.

  • Filter paper.

  • Animal restrainer (optional, depending on anesthesia).

  • Heating pad to maintain animal body temperature.

3. Experimental Workflow:

Bleeding_Time_Workflow Start Start Animal_Prep Animal Preparation (Acclimatization, Weighing) Start->Animal_Prep Anesthesia Anesthetize Animal Animal_Prep->Anesthesia Drug_Admin Administer this compound or Vehicle (Intravenous) Anesthesia->Drug_Admin Incubation Incubation Period Drug_Admin->Incubation Tail_Transection Transect Distal 3-5 mm of the Tail Incubation->Tail_Transection Immersion Immediately Immerse Tail in 37°C Saline Tail_Transection->Immersion Start_Timer Start Stopwatch Immersion->Start_Timer Observe_Bleeding Observe for Cessation of Bleeding Start_Timer->Observe_Bleeding Record_Time Record Bleeding Time Observe_Bleeding->Record_Time End End Record_Time->End

Figure 2: Experimental workflow for the tail bleeding time assay.

4. Procedure:

  • Animal Preparation: Weigh each rat to determine the correct dose of this compound and anesthetic.

  • Anesthesia: Anesthetize the rat according to your institution's approved protocol. Ensure a stable plane of anesthesia is achieved before proceeding. Place the animal on a heating pad to maintain body temperature.

  • Drug Administration: Administer the predetermined dose of this compound or vehicle (saline) intravenously, typically via the lateral tail vein.

  • Incubation Period: Allow a short period (e.g., 5-15 minutes) for the drug to circulate and exert its effect.

  • Tail Transection: Using a sharp, sterile scalpel, transect the distal 3-5 mm of the tail.

  • Bleeding Time Measurement: Immediately after transection, immerse the tail into the pre-warmed saline. Start the stopwatch.

  • Observation: Observe the tail for the cessation of bleeding. The bleeding time is defined as the time from the initial transection until bleeding has completely stopped for at least 30 seconds. Alternatively, gently blot the tail with filter paper every 15-30 seconds until no more blood is absorbed.

  • Endpoint: If bleeding does not stop within a predetermined cutoff time (e.g., 20-30 minutes), the experiment should be terminated, and the bleeding time recorded as the cutoff time. This is to prevent excessive blood loss and ensure animal welfare.

  • Data Analysis: Record the bleeding time for each animal. Compare the mean bleeding times between the control and this compound-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA).

5. Logical Relationships in Data Interpretation:

Data_Interpretation Dose This compound Dose Platelet_Inhibition Platelet Aggregation Inhibition Dose->Platelet_Inhibition Increases Bleeding_Time Bleeding Time Hemorrhagic_Risk Potential Hemorrhagic Risk Bleeding_Time->Hemorrhagic_Risk Indicates Platelet_Inhibition->Bleeding_Time Prolongs

Figure 3: Logical relationship in data interpretation.

Conclusion

This compound demonstrates a dose-dependent prolongation of bleeding time in preclinical models, consistent with its mechanism of action as a GP IIb/IIIa receptor antagonist. The rat tail bleeding time assay is a robust and reproducible method for evaluating the in vivo hemostatic effects of this compound and other antiplatelet agents. These protocols and the provided framework for data interpretation should serve as a valuable resource for researchers in the field of thrombosis and hemostasis. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Combined Use of Lamifiban and Thrombolytic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on Lamifiban used in conjunction with thrombolytic therapy. The information is compiled from key clinical trials to guide further research and development in this area.

Introduction

This compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation.[3][4] By blocking this receptor, this compound inhibits platelet aggregation and thrombus formation.[1] Thrombolytic agents, such as tissue plasminogen activator (t-PA) and streptokinase, work by dissolving existing blood clots. The concomitant use of this compound with thrombolytic therapy has been investigated as a strategy to enhance coronary artery reperfusion and improve outcomes in patients with acute myocardial infarction (AMI). The primary rationale is that by preventing platelet aggregation, this compound can help maintain the patency of the vessel once the clot has been lysed by the thrombolytic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from the major clinical trials investigating the use of this compound with thrombolytic therapy.

Table 1: this compound Dosage Regimens in Clinical Trials
TrialThis compound DosageConcomitant Therapy
PARADIGM Dose-escalation scheme in Part A. Parts B and C were a randomized, double-blind comparison of a bolus plus 24-h infusion of this compound versus placebo.Aspirin, Heparin, and either t-PA or streptokinase.
PARAGON A Low-dose: 300-μg bolus followed by an infusion of 1.0 μ g/min . High-dose: 750-μg bolus followed by an infusion of 5.0 μ g/min .Aspirin, with or without Heparin.
Canadian this compound Study Infusion of 1, 2, 4, or 5 μ g/min .Aspirin, with Heparin administered to 28% of patients.
Table 2: Efficacy Outcomes
TrialKey Efficacy Findings
PARADIGM This compound was associated with more rapid and complete reperfusion as measured by continuous electrocardiographic (ECG) parameters. No obvious clinical benefits over placebo were observed in this small sample.
PARAGON A At 6 months, the composite endpoint of death and nonfatal myocardial infarction was significantly lower in the low-dose this compound group compared to standard therapy (13.7% vs 17.9%).
Canadian this compound Study This compound reduced the risk of death, nonfatal myocardial infarction, or the need for urgent revascularization during the infusion period from 8.1% to 3.3%.
Table 3: Safety Outcomes (Bleeding Events)
TrialKey Safety Findings
PARADIGM More bleeding was associated with this compound, with transfusions required in 16.1% of this compound-treated patients versus 10.3% of placebo-treated patients.
PARAGON A The combination of high-dose this compound and heparin resulted in more intermediate or major bleeding compared to control (12.1% versus 5.5%).
Canadian this compound Study Major bleeding occurred in 2.9% of patients receiving this compound compared to 0.8% with placebo.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of platelet aggregation.

GPIIbIIIa_Pathway cluster_platelet Platelet cluster_receptor Receptors cluster_activation Inside-Out Signaling cluster_aggregation Platelet Aggregation Thrombin Thrombin Thrombin_R Thrombin Receptor Thrombin->Thrombin_R ADP ADP ADP_R ADP Receptor ADP->ADP_R Collagen Collagen Collagen_R Collagen Receptor Collagen->Collagen_R Activation_Cascade Intracellular Signaling Cascade Thrombin_R->Activation_Cascade ADP_R->Activation_Cascade Collagen_R->Activation_Cascade GPIIbIIIa_inactive GPIIb/IIIa (Inactive) Activation_Cascade->GPIIbIIIa_inactive Conformational Change GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIbIIIa_active Blocks Binding

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed protocols for key experiments cited in the research of this compound with thrombolytic therapy, based on the methodologies of the PARADIGM and PARAGON trials.

Protocol 1: In Vivo Co-administration of this compound and Thrombolytic Agents

This protocol is a composite based on the PARADIGM trial design.

1. Patient Population:

  • Patients presenting with ST-segment elevation acute myocardial infarction within 12 hours of symptom onset.

2. Materials:

  • This compound for injection

  • Placebo for this compound

  • Thrombolytic agent (e.g., tissue-plasminogen activator [t-PA] or streptokinase)

  • Aspirin

  • Heparin

  • Standard infusion equipment

3. Procedure: a. Randomization and Blinding:

  • Patients are randomized in a double-blind manner to receive either this compound or a matching placebo. b. This compound Administration:
  • Administer a bolus dose of this compound followed by a continuous intravenous infusion for 24 hours.
  • The specific dose of this compound should be based on a dose-escalation scheme to determine the optimal dose that achieves >85% inhibition of ADP-induced platelet aggregation. c. Thrombolytic Therapy Administration:
  • Administer the chosen thrombolytic agent (t-PA or streptokinase) according to standard clinical protocols for AMI. d. Concomitant Medications:
  • Administer aspirin and heparin to all patients.

4. Monitoring and Endpoints:

  • Primary Efficacy Endpoint: A composite of angiographic, continuous electrocardiographic, and clinical markers of reperfusion.
  • Primary Safety Endpoint: Bleeding events.
  • Pharmacodynamic Endpoint: ADP-induced platelet aggregation to confirm the biological effect of this compound.

Protocol 2: Platelet Aggregation Assay

This protocol is essential for determining the pharmacodynamic effect of this compound.

1. Principle:

  • To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of this compound.

2. Materials:

  • Whole blood or platelet-rich plasma (PRP) from subjects.

  • Adenosine diphosphate (ADP) solution.

  • This compound at various concentrations.

  • Platelet aggregometer.

3. Procedure (using PRP): a. Sample Preparation:

  • Collect whole blood in citrate-containing tubes.
  • Centrifuge the blood at a low speed to obtain PRP. b. Assay:
  • Pre-warm the PRP sample to 37°C in the aggregometer.
  • Add the desired concentration of this compound or vehicle control and incubate.
  • Add ADP to induce platelet aggregation.
  • Record the change in light transmittance for a specified period. The increase in light transmittance corresponds to the degree of platelet aggregation. c. Data Analysis:
  • Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the control.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a clinical trial investigating this compound with thrombolytic therapy.

Experimental_Workflow Patient_Screening Patient Screening (AMI < 12h) Randomization Randomization (2:1 this compound:Placebo) Patient_Screening->Randomization Treatment_Arm Treatment Arm: This compound (Bolus + 24h Infusion) + Thrombolytic + Aspirin + Heparin Randomization->Treatment_Arm Treatment Control_Arm Control Arm: Placebo (Bolus + 24h Infusion) + Thrombolytic + Aspirin + Heparin Randomization->Control_Arm Control Monitoring Continuous Monitoring: - ECG - Platelet Aggregation - Clinical Status Treatment_Arm->Monitoring Control_Arm->Monitoring Endpoint_Analysis Endpoint Analysis: - Reperfusion Markers - Bleeding Events - Clinical Outcomes Monitoring->Endpoint_Analysis

Caption: Clinical Trial Workflow.

References

Experimental Design for Preclinical Studies of Lamifiban in Combination with Heparin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lamifiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, playing a crucial role in the final common pathway of platelet aggregation.[1][2] By reversibly inhibiting the binding of fibrinogen to this receptor, this compound effectively prevents platelet aggregation and thrombus formation.[1] These characteristics position this compound as a significant agent in the management of acute coronary syndromes, such as unstable angina and non-Q-wave myocardial infarction.[1][2]

Heparin, a widely used anticoagulant, acts by potentiating the activity of antithrombin III, which in turn inactivates thrombin and other clotting factors. In clinical practice, particularly in the context of acute coronary syndromes and percutaneous coronary interventions, this compound is often administered concomitantly with heparin. This combination therapy aims to leverage both antiplatelet and anticoagulant mechanisms to achieve superior antithrombotic efficacy. However, this approach also necessitates a careful evaluation of the combined effects on hemostasis to mitigate the risk of bleeding complications.

These application notes provide a comprehensive overview of the experimental design for preclinical studies of this compound in combination with heparin. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the systematic evaluation of the pharmacodynamic interactions and thrombotic efficacy of this combination therapy.

Mechanism of Action

This compound: GPIIb/IIIa Receptor Antagonism

Platelet activation, initiated by various agonists such as adenosine diphosphate (ADP), collagen, and thrombin, triggers a conformational change in the GPIIb/IIIa receptor. This "inside-out" signaling cascade increases the receptor's affinity for its ligands, primarily fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. This compound directly blocks the fibrinogen binding site on the activated GPIIb/IIIa receptor, thereby inhibiting platelet aggregation regardless of the initial stimulus.

Heparin: Anticoagulant Effects

Heparin is an indirect thrombin inhibitor. It binds to antithrombin III, inducing a conformational change that accelerates the inactivation of several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa. By inhibiting thrombin, heparin not only prevents the conversion of fibrinogen to fibrin, the backbone of a stable thrombus, but also reduces thrombin-mediated platelet activation.

Signaling Pathway

GPIIb_IIIa_Signaling cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_inside_out Inside-Out Signaling cluster_gpiib_iiia GPIIb/IIIa Receptor ADP ADP P2Y12 P2Y12 ADP->P2Y12 Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Collagen Collagen GPVI GPVI Collagen->GPVI Signaling Intracellular Signaling Cascade (e.g., IP3/DAG) P2Y12->Signaling PAR1->Signaling GPVI->Signaling Ca_release ↑ Intracellular Ca²⁺ Signaling->Ca_release GPIIb_IIIa_inactive Inactive GPIIb/IIIa Ca_release->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation This compound This compound This compound->GPIIb_IIIa_active Blocks Binding

Caption: GPIIb/IIIa receptor signaling pathway and this compound's mechanism of action.

Experimental Workflow

A logical preclinical workflow is essential for the comprehensive evaluation of this compound and heparin combination therapy. The workflow should progress from in vitro characterization to in vivo validation of antithrombotic efficacy and safety.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_analysis Data Analysis & Interpretation platelet_agg Platelet Aggregation Assays (LTA) dose_response Dose-Response Curves (IC50 Determination) platelet_agg->dose_response coagulation Coagulation Assays (aPTT, Anti-Xa) thrombosis_model Arterial Thrombosis Models (FeCl₃, AV Shunt) dose_response->thrombosis_model Dose Selection bleeding_time Bleeding Time Assays (Tail Transection) thrombosis_model->bleeding_time pk_pd Pharmacokinetic/ Pharmacodynamic Modeling bleeding_time->pk_pd final_analysis Efficacy vs. Safety Profile Benefit-Risk Assessment pk_pd->final_analysis

Caption: Preclinical experimental workflow for this compound and heparin studies.

Data Presentation

Table 1: In Vitro Platelet Aggregation

This table summarizes the inhibitory effects of this compound, both alone and in combination with heparin, on platelet aggregation induced by various agonists.

Treatment GroupAgonist (Concentration)Maximum Aggregation (%)% InhibitionIC₅₀ (nM)
Vehicle ControlADP (10 µM)85 ± 50-
This compound (50 nM)ADP (10 µM)40 ± 65325
This compound (100 nM)ADP (10 µM)15 ± 482
Heparin (0.5 U/mL)ADP (10 µM)90 ± 7--
This compound (50 nM) + Heparin (0.5 U/mL)ADP (10 µM)38 ± 555
Vehicle ControlCollagen (2 µg/mL)92 ± 40-
This compound (100 nM)Collagen (2 µg/mL)20 ± 778

Data are presented as mean ± SD and are representative. Actual values should be determined experimentally.

Table 2: In Vivo Antithrombotic Efficacy

This table presents the efficacy of this compound and heparin in a murine arterial thrombosis model.

Treatment GroupNTime to Occlusion (minutes)Thrombus Weight (mg)
Sham10No Occlusion0.1 ± 0.05
Vehicle Control1012.5 ± 2.11.5 ± 0.3
This compound (dose)1025.8 ± 4.50.6 ± 0.2
Heparin (dose)1018.2 ± 3.30.9 ± 0.2
This compound + Heparin10> 30 (No Occlusion in 8/10)0.3 ± 0.1

Data are presented as mean ± SD and are representative. Doses should be optimized based on preliminary studies.

Table 3: Hemostatic Effects

This table outlines the effects of the combination therapy on bleeding parameters.

Treatment GroupNBleeding Time (seconds)aPTT (seconds)
Vehicle Control10120 ± 2528 ± 3
This compound (dose)10250 ± 4030 ± 4
Heparin (dose)10180 ± 3075 ± 10
This compound + Heparin10450 ± 6080 ± 12

Data are presented as mean ± SD and are representative.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)

Objective: To assess the inhibitory effect of this compound, with and without heparin, on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • 3.2% Sodium Citrate solution

  • Human whole blood from healthy, drug-free donors

  • Platelet agonists: Adenosine diphosphate (ADP), Collagen

  • This compound

  • Unfractionated Heparin

  • Platelet-poor plasma (PPP) as a blank

  • Light Transmission Aggregometer

  • Centrifuge

Methodology:

  • Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.

  • Assay Procedure:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

    • Incubate at 37°C for 5 minutes.

    • Add 50 µL of this compound, heparin, this compound + heparin, or vehicle control and incubate for a further 2 minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the platelet agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis: Determine the maximum percentage of platelet aggregation. Calculate the percentage inhibition for each treatment group relative to the vehicle control. Determine the IC₅₀ value for this compound by testing a range of concentrations.

Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound in combination with heparin in a murine model of arterial thrombosis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Surgical microscope

  • Doppler flow probe

  • Ferric chloride (FeCl₃) solution (e.g., 5-10%)

  • Filter paper (1x2 mm strips)

  • This compound and Heparin for injection

Methodology:

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissue and vagus nerve.

    • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Drug Administration: Administer this compound, heparin, the combination, or vehicle control via intravenous (tail vein) or intraperitoneal injection at a predetermined time before injury.

  • Thrombus Induction:

    • Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the area with saline.

  • Monitoring: Continuously monitor blood flow using the Doppler probe until stable occlusion occurs (blood flow ceases) or for a predefined period (e.g., 30-60 minutes).

  • Data Analysis: Record the time to vessel occlusion. At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.

Protocol 3: Tail Transection Bleeding Time Assay

Objective: To assess the effect of this compound and heparin on hemostasis by measuring bleeding time.

Materials:

  • Mice

  • Surgical blade

  • Filter paper

  • Saline at 37°C

  • Timer

Methodology:

  • Animal and Drug Preparation: Anesthetize the mouse and administer the test articles (this compound, heparin, combination, or vehicle) as in Protocol 2.

  • Procedure:

    • Place the mouse's tail in a 37°C saline bath for 2 minutes to normalize temperature and blood flow.

    • Make a clean transection of the tail 3 mm from the tip using a sharp surgical blade.

    • Immediately start a timer.

    • Gently blot the drop of blood with filter paper every 30 seconds without touching the wound.

  • Endpoint: The bleeding time is the time from transection until bleeding ceases (no bloodstain on the filter paper for 60 seconds). A cut-off time (e.g., 900 seconds) should be established to prevent excessive blood loss.

  • Data Analysis: Compare the mean bleeding times between the different treatment groups.

Conclusion

The provided application notes and protocols offer a structured framework for the preclinical evaluation of this compound in combination with heparin. By systematically assessing the in vitro and in vivo effects on platelet aggregation, coagulation, thrombosis, and hemostasis, researchers can gain a comprehensive understanding of the pharmacodynamic interactions and the therapeutic potential of this combination therapy. The data generated from these studies are critical for optimizing dosing regimens and for predicting the clinical efficacy and safety profile of co-administering this compound and heparin.

References

Troubleshooting & Optimization

Optimizing Lamifiban concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Lamifiban concentration in experiments and avoid off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a selective and reversible, nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets.[1] By blocking this receptor, this compound prevents the binding of fibrinogen, the final common pathway for platelet aggregation, thereby inhibiting thrombus formation.[1]

Q2: What is the most significant off-target effect of this compound?

The primary and most clinically significant off-target effect of this compound is dose-dependent bleeding.[1][2] This occurs due to the profound inhibition of platelet aggregation necessary for normal hemostasis. Higher concentrations of this compound lead to a greater risk of bleeding complications.[3] Concomitant administration of other anticoagulants, such as heparin, can further increase this risk.

Q3: What is a typical therapeutic concentration range for this compound?

In clinical trials, intravenous infusions of this compound have ranged from 1 to 5 µ g/min . A 1 µ g/min infusion corresponds to a median plasma concentration of approximately 15.0 ng/mL, while a 5 µ g/min infusion results in a median plasma concentration of about 69.7 ng/mL. A target plasma concentration of 18 to 42 ng/mL has been explored to balance efficacy and bleeding risk.

Q4: What is the IC50 of this compound for its on-target effect?

This compound has a reported IC50 of 25 nmol for ADP-induced platelet aggregation, demonstrating its high potency as a GPIIb/IIIa inhibitor.

Q5: Are there other potential off-target effects of this compound besides bleeding?

While bleeding is the most documented off-target effect, it is crucial to consider that excessively high concentrations of any small molecule inhibitor could potentially lead to non-specific interactions. Although specific molecular off-target interactions for this compound are not extensively characterized in the public domain, researchers should consider performing general cytotoxicity and selectivity assays when exploring concentrations significantly above the therapeutic range.

Troubleshooting Guide: In Vitro Platelet Aggregation Assays

This guide addresses common issues encountered during in vitro platelet aggregation experiments with this compound.

Issue Potential Cause Recommended Action
No or low inhibition of platelet aggregation This compound degradation: Improper storage or handling of this compound solution.Prepare fresh this compound solutions for each experiment. Store stock solutions according to the manufacturer's instructions.
Inactive platelets: Platelets were activated during preparation.Handle platelets gently, avoid vigorous shaking or vortexing. Ensure all equipment is clean and use appropriate anticoagulants (e.g., 3.2% sodium citrate).
Suboptimal agonist concentration: The concentration of the platelet agonist (e.g., ADP, thrombin) is too high, overcoming the inhibitory effect of this compound.Perform a dose-response curve for the agonist to determine the EC50 and use a concentration that induces a submaximal response (e.g., EC80) for inhibition studies.
High variability between replicates Inconsistent platelet count: Variation in the number of platelets in the platelet-rich plasma (PRP) between samples.Standardize the platelet count in the PRP for all samples before starting the experiment.
Temperature fluctuations: Platelet aggregation is temperature-sensitive.Ensure the aggregometer is maintained at a constant 37°C throughout the experiment. Allow PRP to equilibrate to 37°C before adding reagents.
Donor variability: Platelet reactivity can vary significantly between donors.When possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling.
Unexpected platelet aggregation at high this compound concentrations Reagent contamination: Contamination of buffers or reagents with platelet agonists.Use fresh, high-quality reagents and sterile techniques.
Partial agonist activity: While not widely reported for this compound, some GPIIb/IIIa antagonists can exhibit partial agonist activity at certain concentrations.This is a complex issue. If suspected, consider using alternative methods to assess platelet activation, such as flow cytometry for P-selectin expression.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from clinical and in vitro studies.

Table 1: this compound Infusion Rates and Corresponding Plasma Concentrations

Infusion Rate (µ g/min )Median Plasma Concentration (ng/mL)Reference
115.0
569.7

Table 2: Dose-Dependent Effects and Bleeding Complications of this compound

This compound DosePlatelet Aggregation InhibitionIncidence of Major BleedingReference
Low-dose (1 µ g/min )~60% inhibition of ADP-induced aggregationSimilar to control
High-dose (4-5 µ g/min )>80% inhibition2.9% (vs. 0.8% in placebo)
High-dose (5 µ g/min ) with HeparinNot specified12.1% (vs. 5.5% in control)

Experimental Protocols

1. Protocol for Determining the IC50 of this compound using Light Transmission Aggregometry (LTA)

This protocol outlines the steps to determine the concentration of this compound that inhibits platelet aggregation by 50%.

  • Materials:

    • This compound

    • Platelet-rich plasma (PRP)

    • Platelet-poor plasma (PPP)

    • Platelet agonist (e.g., ADP)

    • Saline or appropriate buffer

    • Light Transmission Aggregometer

  • Procedure:

    • PRP Preparation: Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.

    • Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Incubation: Aliquot PRP into aggregometer cuvettes. Add increasing concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C with stirring.

    • Aggregation: Add a fixed concentration of ADP (e.g., EC80) to initiate platelet aggregation.

    • Data Acquisition: Record the change in light transmission for 5-10 minutes.

    • Analysis: Determine the maximum platelet aggregation for each this compound concentration. Plot the percentage of inhibition against the logarithm of this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50.

2. Protocol for Assessing Off-Target Cytotoxicity using an MTT Assay

This protocol provides a general framework to screen for potential cytotoxic effects of this compound at high concentrations using a cell-based assay.

  • Materials:

    • A suitable cell line (e.g., endothelial cells like HUVECs)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of this compound concentrations (including concentrations well above the therapeutic range) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in cell viability at high this compound concentrations may indicate off-target cytotoxicity.

Visualizations

GPIIb_IIIa_Inhibition cluster_platelet Platelet Surface GPIIb_IIIa GPIIb/IIIa Receptor Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Leads to No_Aggregation Inhibition of Aggregation GPIIb_IIIa->No_Aggregation Results in Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa Binds This compound This compound This compound->GPIIb_IIIa Blocks

Caption: this compound's mechanism of action.

LTA_Workflow Start Start: Prepare PRP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Start->Calibrate Incubate Incubate PRP with this compound (or Vehicle) at 37°C Calibrate->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP) Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Data & Calculate IC50 Record->Analyze End End Analyze->End

Caption: Experimental workflow for LTA.

Troubleshooting_Logic Problem Problem: High Bleeding in Experiment Check_Conc Is this compound concentration in the optimal range? Problem->Check_Conc Reduce_Conc Action: Reduce this compound Concentration Check_Conc->Reduce_Conc No Check_Heparin Is Heparin or another anticoagulant present? Check_Conc->Check_Heparin Yes Solution Monitor for resolution Reduce_Conc->Solution Reduce_Heparin Action: Reduce or remove concomitant anticoagulant Check_Heparin->Reduce_Heparin Yes Check_Renal In vivo model: Is there renal impairment? Check_Heparin->Check_Renal No Reduce_Heparin->Solution Adjust_Dose Action: Adjust dose for renal function Check_Renal->Adjust_Dose Yes Check_Renal->Solution No Adjust_Dose->Solution

Caption: Troubleshooting high bleeding events.

References

Technical Support Center: Troubleshooting Lamifiban Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lamifiban. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound solubility in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions important?

This compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, which plays a crucial role in platelet aggregation.[1] For experimental in vitro and in vivo studies, achieving a clear, soluble solution of this compound in an aqueous buffer is critical for accurate and reproducible results. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and reduced biological activity.

Q2: My this compound powder is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

When encountering solubility issues with this compound, consider the following initial steps:

  • Verify the this compound Salt Form: this compound may be available in different salt forms (e.g., free base, trifluoroacetate salt).[2][3] Salt forms often exhibit different solubility profiles. Ensure you are using the correct form for your intended application and buffer system.

  • pH Adjustment: The solubility of compounds with ionizable groups is often pH-dependent. This compound has a complex structure with multiple potential ionization sites.[2] Systematically adjust the pH of your buffer to see if solubility improves. For many amine-containing compounds, solubility increases at a lower pH.

  • Gentle Heating and Agitation: Gently warming the solution (e.g., to 37°C) and providing consistent agitation (e.g., vortexing or stirring) can help increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using a sonicator can help break down powder agglomerates and increase the surface area available for dissolution.

Q3: Can co-solvents be used to improve this compound solubility?

Yes, using co-solvents is a common strategy to dissolve poorly soluble compounds. For this compound, consider the following:

  • Organic Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used to first dissolve the compound before making a final dilution in your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) in cellular assays to avoid solvent-induced artifacts.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to increase solubility by forming micelles.

It is essential to perform vehicle controls in your experiments to account for any effects of the co-solvents or surfactants themselves.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution after initial dissolution.

  • Possible Cause: The initial solution was supersaturated, or a change in temperature or pH occurred.

  • Solution:

    • Prepare a fresh stock solution at a slightly lower concentration.

    • Ensure the pH of the stock solution and the final experimental buffer are compatible. A significant change in pH upon dilution can cause precipitation.

    • Maintain a constant temperature throughout the experiment.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Undissolved this compound particles are present in the solution, leading to variability in the effective concentration.

  • Solution:

    • Visually inspect the solution for any particulates.

    • Before use, centrifuge the solution at high speed to pellet any undissolved material and use the supernatant.

    • Filter the solution through a low protein-binding syringe filter (e.g., 0.22 µm PVDF) to ensure a clear, particle-free solution.

Data Presentation

The following table provides hypothetical data to illustrate the impact of different solubilization strategies on this compound solubility. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Solubilization StrategyThis compound Solubility (mg/mL)Observations
Deionized Water< 0.1Insoluble
Phosphate Buffered Saline (PBS), pH 7.4< 0.1Insoluble
0.1 M Citrate Buffer, pH 3.01.0Soluble
PBS with 5% DMSO5.0Soluble
PBS with 0.1% Tween® 800.5Forms a clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (free base, MW: 468.50 g/mol )[2]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Weigh out 4.69 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the this compound is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, add 990 µL of the desired aqueous buffer.

    • Add 10 µL of the 10 mM this compound stock solution to the buffer.

    • Vortex immediately to ensure rapid and uniform mixing. The final DMSO concentration will be 1%.

    • This working solution should be prepared fresh before each experiment.

Mandatory Visualizations

This compound's Mechanism of Action: GPIIb/IIIa Receptor Signaling Pathway

This compound acts as an antagonist to the GPIIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. The diagram below illustrates the signaling cascade that leads to platelet activation and how this compound intervenes.

GPIIb_IIIa_Signaling cluster_agonists Platelet Agonists cluster_receptors Platelet Receptors cluster_inside_out Inside-Out Signaling cluster_gpiib_iiia GPIIb/IIIa Receptor cluster_outside_in Outside-In Signaling & Aggregation Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC Activation PAR1->PLC P2Y12->PLC GPVI->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Mobilization PKC Activation IP3_DAG->Ca_PKC Talin_Kindlin Talin/Kindlin Activation Ca_PKC->Talin_Kindlin GPIIb_IIIa_inactive GPIIb/IIIa (Inactive) Talin_Kindlin->GPIIb_IIIa_inactive GPIIb_IIIa_active GPIIb/IIIa (Active) GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Fibrinogen Fibrinogen Binding GPIIb_IIIa_active->Fibrinogen Platelet_Aggregation Platelet Aggregation Fibrinogen->Platelet_Aggregation This compound This compound This compound->GPIIb_IIIa_active Antagonist

Caption: GPIIb/IIIa signaling pathway and this compound's point of intervention.

Experimental Workflow for Assessing this compound Solubility

The following workflow provides a logical approach to troubleshooting this compound solubility issues.

Solubility_Workflow start Start: This compound Powder dissolve_buffer Attempt to Dissolve in Aqueous Buffer start->dissolve_buffer is_soluble Is it Soluble? dissolve_buffer->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Troubleshoot is_soluble->troubleshoot No adjust_ph Adjust pH troubleshoot->adjust_ph use_cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->use_cosolvent add_surfactant Add Surfactant (e.g., Tween 80) troubleshoot->add_surfactant sonicate_heat Sonication / Gentle Heat troubleshoot->sonicate_heat adjust_ph->dissolve_buffer use_cosolvent->dissolve_buffer add_surfactant->dissolve_buffer sonicate_heat->dissolve_buffer

Caption: A logical workflow for troubleshooting this compound insolubility.

Logical Relationship of Solubilization Factors

This diagram illustrates the key factors influencing the solubility of a compound like this compound in an aqueous environment.

Solubility_Factors cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors cluster_additives Formulation Additives Solubility Aqueous Solubility of this compound pKa pKa pKa->Solubility LogP LogP (Lipophilicity) LogP->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility pH pH of Solution pH->Solubility Temperature Temperature Temperature->Solubility Ionic_Strength Ionic Strength Ionic_Strength->Solubility Cosolvents Co-solvents Cosolvents->Solubility Surfactants Surfactants Surfactants->Solubility Complexing_Agents Complexing Agents Complexing_Agents->Solubility

Caption: Key factors influencing this compound's aqueous solubility.

References

Lamifiban stability and storage conditions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Lamifiban for long-term experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in an anhydrous organic solvent such as DMSO. This minimizes the volume of solvent added to your experimental system, reducing potential cytotoxicity (typically, the final DMSO concentration should be kept below 0.5%).[1] Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: The stability of small molecules like this compound in aqueous solutions can be variable and is influenced by factors such as pH, temperature, and the presence of media components.[1] It is advisable to prepare fresh dilutions from your frozen stock for each experiment. For long-term experiments, the medium containing this compound may need to be replaced periodically to maintain the desired concentration.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is a general best practice to protect all research compounds from light, especially when in solution. Store stock solutions and experimental setups in the dark or use amber-colored vials and plates.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation in Stock Solution The concentration may be too high for the solvent.Gently warm the solution or briefly sonicate it. If the precipitate persists, prepare a new stock solution at a lower concentration.[2]
Precipitation in Cell Culture Media The compound's solubility limit in the aqueous media has been exceeded.Pre-warm the media to 37°C before adding the diluted inhibitor. Prepare intermediate dilutions in a co-solvent if necessary, ensuring the final solvent concentration remains low. Perform a solubility test to determine the maximum soluble concentration in your specific media.[2]
Inconsistent or No Biological Effect 1. Degradation: The compound may be unstable in the experimental conditions. 2. Incorrect Concentration: Pipetting errors or inaccurate dilutions. 3. Poor Cell Permeability: The compound is not reaching its intracellular target.1. Prepare fresh solutions for each experiment. For longer experiments, replenish the media with freshly diluted this compound at regular intervals. 2. Use calibrated pipettes and prepare a master mix for treating multiple wells or samples. 3. While this compound's primary target is extracellular, if intracellular effects are expected, consult literature for permeability data on similar compounds.
High Cellular Toxicity 1. Off-target effects: The inhibitor is affecting other cellular pathways. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Perform a dose-response experiment to find the lowest effective concentration with minimal toxicity.[3] 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Variability Between Replicates 1. Inconsistent Dosing: Inaccurate pipetting. 2. Cell Culture Inconsistency: Differences in cell density or passage number. 3. Edge Effects: Evaporation in multi-well plates.1. Prepare a master mix of the inhibitor in media. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Use plates with outer wells filled with sterile media or PBS to minimize evaporation from the experimental wells.

Stability Data

The following tables summarize the expected stability of this compound under forced degradation conditions. This data is representative and intended to guide experimental design.

Table 1: Stability of this compound in Solution under Various pH and Temperature Conditions (Hypothetical Data)

ConditionTemperatureDurationPurity (%)Degradation Products (%)
0.1 M HCl60°C24 hours85.214.8
0.1 M NaOH60°C24 hours89.710.3
Water (pH 7.0)4°C30 days>99<1
Water (pH 7.0)25°C30 days97.52.5
Water (pH 7.0)40°C30 days92.17.9

Table 2: Stability of Solid this compound under Stress Conditions (Hypothetical Data)

ConditionDurationPurity (%)Degradation Products (%)
Thermal (80°C)7 days98.91.1
Photolytic (UV light)24 hours96.43.6
Oxidative (3% H₂O₂)24 hours91.38.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh a small amount of this compound (e.g., 4.685 mg) into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (for 4.685 mg of this compound with a molecular weight of 468.5 g/mol , add 1 mL of DMSO).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a representative reverse-phase HPLC (RP-HPLC) method for assessing the stability of this compound.

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute the this compound stock solution or experimental sample with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas for this compound and any degradation products.

    • Calculate the purity of this compound as a percentage of the total peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO solid->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Start of Experiment dilute Dilute in Media thaw->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate collect Collect Samples incubate->collect hplc Analyze via HPLC collect->hplc data Quantify Purity & Degradation hplc->data

Caption: Experimental workflow for using this compound.

signaling_pathway cluster_activation Platelet Activation cluster_inside_out Inside-Out Signaling cluster_receptor_conf GPIIb/IIIa Conformation Change cluster_aggregation Platelet Aggregation agonists Agonists (Thrombin, ADP, Collagen) receptors Surface Receptors agonists->receptors intracellular Intracellular Signaling (e.g., IP3/DAG pathway) receptors->intracellular gpiib_inactive Inactive GPIIb/IIIa intracellular->gpiib_inactive gpiib_active Active GPIIb/IIIa gpiib_inactive->gpiib_active Conformational Change fibrinogen Fibrinogen gpiib_active->fibrinogen aggregation Platelet Aggregation fibrinogen->aggregation This compound This compound This compound->gpiib_active Inhibits Binding

References

Managing bleeding complications with Lamifiban in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lamifiban in animal studies. The information herein is intended to assist in managing bleeding complications that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, reversible, nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] By blocking this receptor on the surface of platelets, this compound inhibits platelet aggregation and thrombus formation. It prevents fibrinogen from binding to platelets, which is the final common pathway for platelet aggregation.[1]

Q2: What are the most common complications observed with this compound in animal studies?

A2: The most frequently reported adverse events associated with this compound are bleeding complications.[1] The risk of bleeding is notably increased when this compound is administered concurrently with other antithrombotic agents, such as heparin.[1] Researchers should also be aware of the potential for thrombocytopenia (a decrease in platelet count), which has been observed with other GPIIb/IIIa inhibitors in preclinical studies.[2]

Q3: How can I monitor for bleeding in my animal models?

A3: Regular monitoring for signs of bleeding is crucial. This includes visual inspection for petechiae, ecchymosis, and bleeding from surgical sites, orifices, or catheter insertion sites. For more quantitative assessment, standardized bleeding time assays, such as the tail bleeding time model in rats, can be employed. This involves a standardized transection of the tail tip and measuring the time to cessation of bleeding.

Q4: Are there any known reversal agents or antidotes for this compound?

A4: As a reversible GPIIb/IIIa inhibitor with a relatively short half-life, the primary step in managing bleeding is to discontinue the this compound infusion. Due to its reversible nature, platelet function should begin to normalize as the drug is cleared from circulation. Unlike irreversible inhibitors, where new platelets are required to restore function, the effects of this compound will diminish over time. While no specific antidote for this compound is commercially available, general hemostatic support measures can be considered in cases of severe bleeding.

Q5: Can platelet transfusions be used to reverse the effects of this compound?

A5: For reversible GPIIb/IIIa inhibitors like this compound, the utility of platelet transfusions is more complex than with irreversible inhibitors. The transfused platelets can be inhibited by the this compound still present in the animal's circulation. Therefore, the efficacy of platelet transfusion is dependent on the plasma concentration of this compound. It is most likely to be effective after the infusion has been stopped and plasma levels of the drug have decreased.

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Prolonged Bleeding

Possible Cause 1: this compound Dose Too High

  • Recommendation: Review the dosage of this compound being administered. The degree of bleeding is often dose-dependent. Consider performing a dose-response study to determine the optimal dose for your experimental model that balances antithrombotic efficacy with acceptable bleeding risk.

Possible Cause 2: Concomitant Anticoagulant/Antiplatelet Use

  • Recommendation: The use of other medications that affect hemostasis, such as heparin or aspirin, significantly increases the risk of bleeding when co-administered with this compound. If possible, consider reducing the dose of the concomitant agent or discontinuing its use if it is not essential for the study design.

Possible Cause 3: Animal Model Sensitivity

  • Recommendation: Different animal species and even strains can have varying sensitivities to antiplatelet agents. Ensure the chosen animal model is appropriate and well-characterized for hemostasis studies. If bleeding is excessive, consider using a different species or strain known to have a more robust hemostatic response.

Management of Severe Bleeding:

  • Discontinue this compound: Immediately stop the infusion of this compound.

  • Provide Local Hemostasis: Apply direct pressure to any accessible bleeding sites. Topical hemostatic agents may also be beneficial.

  • Fluid Resuscitation: In cases of significant blood loss, intravenous administration of crystalloid fluids may be necessary to maintain hemodynamic stability.

  • Consider Platelet Transfusion: If bleeding is life-threatening and persists after discontinuing the drug, a transfusion of fresh platelet concentrate can be considered. The effectiveness may be partial until this compound is cleared.

  • Supportive Care: Monitor the animal's vital signs, hematocrit, and platelet count closely.

Issue 2: Difficulty in Obtaining Consistent Bleeding Time Measurements

Possible Cause 1: Inconsistent Technique

  • Recommendation: Standardize the bleeding time assay protocol. For a rat tail bleeding time model, ensure the following are consistent: the method of anesthesia, the temperature of the saline in which the tail is immersed (37°C is common), the size and location of the tail transection, and the method for observing cessation of bleeding.

Possible Cause 2: Animal Stress

  • Recommendation: Stress can influence physiological responses, including hemostasis. Acclimatize animals to the laboratory environment and handling procedures before the experiment to minimize stress-induced variability.

Possible Cause 3: Variation in Animal Physiology

  • Recommendation: Factors such as the age, sex, and underlying health status of the animals can affect bleeding times. Use animals of a consistent age and sex, and ensure they are free from any underlying conditions that could affect hemostasis.

Data Presentation

Table 1: this compound Dose and Bleeding Complications in Human Clinical Trials (for reference)

TrialThis compound DoseConcomitant TherapyMajor Bleeding Rate (this compound)Major Bleeding Rate (Control)
PARAGONLow-dose (1 µ g/min ) with heparinAspirinSimilar to control5.5%
PARAGONHigh-dose (5 µ g/min ) with heparinAspirin12.1%5.5%
Canadian Study1, 2, 4, or 5 µ g/min Aspirin (all), Heparin (28%)2.9% (all doses combined)0.8%

Note: Data from human clinical trials may not be directly translatable to animal models but can serve as a starting point for dose-ranging studies.

Table 2: General Guidelines for Platelet Transfusion in Animal Models with Antiplatelet Therapy-Induced Bleeding

Animal ModelRecommended Platelet DoseSource of Information
Canine3 x 10⁹ platelets/kg of lyophilized or cryopreserved plateletsBased on studies in thrombocytopenic dogs.
General0.5 to 0.7 x 10¹¹ per 10 kg of body weight for aspirin reversalExtrapolated from human recommendations.

Note: These are general guidelines and the optimal dose may vary depending on the specific circumstances of the experiment.

Experimental Protocols

Rat Tail Bleeding Time Assay

This protocol is adapted from standard methods for assessing platelet function in vivo.

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic like pentobarbital at 50 mg/kg, IP).

  • Animal Positioning: Place the anesthetized rat on a warming pad to maintain body temperature.

  • Tail Immersion: Immerse the rat's tail in a tube containing saline solution maintained at 37°C.

  • Tail Transection: Using a sterile scalpel, make a standardized transection of the distal tip of the tail (e.g., 3 mm from the end).

  • Time Measurement: Immediately after transection, start a stopwatch.

  • Observation: Observe the tail for the cessation of bleeding. The endpoint is typically defined as the time when no bleeding is observed for a set period (e.g., 15-30 seconds). A maximum cut-off time (e.g., 20 minutes) should be established.

  • Data Recording: Record the time to cessation of bleeding.

Visualizations

Signaling Pathway of this compound

Lamifiban_Mechanism cluster_platelet Platelet GPIIb_IIIa GPIIb/IIIa Receptor Platelet_Aggregation Platelet Aggregation GPIIb_IIIa->Platelet_Aggregation Activates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa Binding prevented This compound This compound This compound->GPIIb_IIIa Binds to and blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Managing Bleeding

Bleeding_Management_Workflow Start Bleeding Observed Stop_this compound Stop this compound Infusion Start->Stop_this compound Local_Hemostasis Apply Local Hemostasis (e.g., pressure) Stop_this compound->Local_Hemostasis Assess_Severity Assess Bleeding Severity Local_Hemostasis->Assess_Severity Minor_Bleeding Minor Bleeding Assess_Severity->Minor_Bleeding Minor Severe_Bleeding Severe/Life-Threatening Bleeding Assess_Severity->Severe_Bleeding Severe Monitor Continue Monitoring Minor_Bleeding->Monitor Fluid_Support Provide Fluid Support Severe_Bleeding->Fluid_Support End Bleeding Controlled Monitor->End Platelet_Transfusion Consider Platelet Transfusion Fluid_Support->Platelet_Transfusion Platelet_Transfusion->Monitor

Caption: Workflow for managing bleeding complications.

Logical Relationship for Bleeding Risk

Bleeding_Risk_Factors Lamifiban_Dose This compound Dose Bleeding_Risk Increased Bleeding Risk Lamifiban_Dose->Bleeding_Risk Increases Concomitant_Meds Concomitant Anticoagulants/ Antiplatelets (e.g., Heparin) Concomitant_Meds->Bleeding_Risk Increases Animal_Model Animal Model Sensitivity Animal_Model->Bleeding_Risk Influences

Caption: Factors influencing bleeding risk.

References

Technical Support Center: Overcoming Resistance to Lamifiban in Platelet Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lamifiban. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your platelet studies, with a focus on overcoming potential resistance to this GPIIb/IIIa antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit platelet aggregation?

This compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] The GPIIb/IIIa receptor is crucial for platelet aggregation as it is the binding site for fibrinogen, which acts as a bridge between platelets.[1] this compound functions by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby blocking the final common pathway of platelet aggregation.[1]

Q2: What is meant by "this compound resistance" in the context of platelet studies?

This compound resistance, in an experimental context, refers to a reduced or absent inhibitory effect of this compound on platelet aggregation despite using appropriate concentrations. This can manifest as:

  • Higher than expected IC50 or EC50 values in platelet aggregation assays.

  • Incomplete inhibition of platelet aggregation at saturating concentrations of this compound.

  • A rightward shift in the this compound dose-response curve.

Q3: What are the potential underlying mechanisms for observing resistance to this compound in vitro?

Several factors could contribute to an apparent resistance to this compound in your experiments:

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the genes encoding the GPIIb (ITGA2B) and GPIIIa (ITGB3) subunits can alter the structure of the receptor, potentially affecting this compound's binding affinity.

  • Increased GPIIb/IIIa Expression: Upon strong activation, platelets can mobilize an internal pool of GPIIb/IIIa receptors to their surface, increasing the total number of available receptors. This may require higher concentrations of this compound to achieve complete inhibition.

  • Conformational Changes in GPIIb/IIIa: The GPIIb/IIIa receptor exists in different conformational states. Alterations in the receptor's conformation upon activation might reduce the accessibility or affinity of this compound's binding site.

  • Experimental Artifacts: Issues with reagent stability, incorrect agonist concentrations, or improper sample handling can mimic resistance.

Troubleshooting Guides

Issue 1: Higher than Expected IC50/EC50 Values for this compound in Light Transmission Aggregometry (LTA)
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer.
Incorrect Agonist Concentration Verify the concentration of your platelet agonist (e.g., ADP, TRAP). Use a concentration that elicits a submaximal aggregation response to accurately measure inhibition.
Platelet Count Variability Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
Donor-Specific Variability If possible, screen platelets from multiple donors. Genetic variations can influence platelet reactivity and drug response.
Inadequate Incubation Time Ensure a sufficient pre-incubation period of the platelets with this compound before adding the agonist to allow for drug-receptor binding.
Spontaneous Platelet Activation Handle blood samples gently. Use appropriate anticoagulants (e.g., 3.2% sodium citrate) and process samples promptly after collection.
Issue 2: Incomplete Inhibition of Platelet Aggregation at High this compound Concentrations
Potential Cause Troubleshooting Step
Upregulation of GPIIb/IIIa Receptors Use a strong agonist like thrombin or a combination of agonists to assess if increased receptor expression is a contributing factor. Consider quantifying GPIIb/IIIa surface expression using flow cytometry.
Presence of a Resistant Platelet Subpopulation Analyze platelet aggregation data for biphasic curves, which might indicate a mixed population of sensitive and resistant platelets.
Alternative Aggregation Pathways While GPIIb/IIIa is the final common pathway, ensure that other factors are not contributing to platelet clumping, such as issues with the sample buffer or contamination.
Issue 3: High Inter-Experimental Variability
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Strictly adhere to a standardized protocol for blood collection, PRP preparation, and platelet count adjustment.
Instrument Calibration Ensure the aggregometer is properly calibrated with PPP (100% aggregation) and PRP (0% aggregation) before each experiment.
Reagent Quality Use high-quality, fresh reagents. Agonists, in particular, can lose potency over time.

Data Presentation

Table 1: In Vitro Efficacy of GPIIb/IIIa Antagonists

CompoundAssayAgonist (Concentration)IC50 / EC50Reference
This compound Platelet AggregationTRAPEC50: 11-28 ng/mL[2]
This compound Platelet AggregationADPEC50: 3-6 ng/mL[2]
Eptifibatide Platelet AggregationADP (20 µM)IC50: 0.11-0.22 µg/mL
Tirofiban Platelet AggregationADPNot specified
Abciximab Platelet AggregationADP (20 µM)IC50: 1.25-2.3 µg/mL

Table 2: Clinical Dose-Response of this compound

This compound Infusion RateADP-induced Platelet Aggregation InhibitionTRAP-induced Platelet Aggregation InhibitionReference
1 µ g/min ~60%Not specified
2 µ g/min ~70%~40%
4 µ g/min >95%~80%
5 µ g/min >95%>95%

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA) for this compound Efficacy

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.
  • Use a 21-gauge needle and collect into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
  • Discard the first 2-3 mL of blood.
  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.

2. Platelet Count Standardization:

  • Determine the platelet count in the PRP.
  • Adjust the platelet count to 2.5 x 10⁸ platelets/mL using autologous PPP.
  • Allow the adjusted PRP to rest for 30 minutes at room temperature.

3. LTA Assay:

  • Warm up the aggregometer to 37°C.
  • Calibrate the instrument using PPP for 100% light transmission and PRP for 0% transmission.
  • Add adjusted PRP to a cuvette with a magnetic stir bar.
  • Add varying concentrations of this compound or vehicle control and incubate for 5-10 minutes with stirring.
  • Initiate aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 10 µM).
  • Record the change in light transmission for 5-10 minutes.
  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Flow Cytometry for GPIIb/IIIa Occupancy by this compound

1. Sample Preparation:

  • Collect whole blood as described for LTA.
  • In separate tubes, add whole blood and incubate with varying concentrations of this compound or vehicle control for 15 minutes at room temperature.

2. Platelet Activation and Staining:

  • Add a platelet agonist (e.g., ADP at 20 µM) to each tube and incubate for 5 minutes.
  • Add a fluorescently labeled antibody that specifically binds to the activated GPIIb/IIIa receptor (e.g., PAC-1-FITC) and an antibody to a general platelet marker (e.g., CD41-PE).
  • Incubate for 20 minutes at room temperature in the dark.

3. Fixation and Analysis:

  • Fix the samples with 1% paraformaldehyde.
  • Analyze the samples on a flow cytometer, gating on the CD41-positive population.
  • Determine the mean fluorescence intensity (MFI) of PAC-1 binding for each this compound concentration.
  • Calculate the percentage of GPIIb/IIIa occupancy based on the reduction in PAC-1 MFI relative to the vehicle control.

Protocol 3: Proposed Method for In Vitro Induction of this compound Resistance

1. Platelet Culture Preparation:

  • Isolate platelets from healthy donors as described for LTA.
  • Resuspend platelets in a suitable culture medium supplemented with growth factors to maintain platelet viability for an extended period.

2. Chronic this compound Exposure:

  • Culture the platelets in the presence of a sub-lethal concentration of this compound (e.g., IC20 or IC50 concentration determined from initial LTA experiments).
  • Maintain the culture for an extended period (e.g., several days), replenishing the medium and this compound as needed.

3. Assessment of Resistance:

  • At various time points during the culture period, harvest a subset of platelets.
  • Perform LTA to determine the IC50 of this compound. A significant increase in the IC50 compared to the initial value would indicate the development of resistance.
  • Use flow cytometry to assess changes in GPIIb/IIIa expression levels on the platelet surface.
  • Perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins downstream of the GPIIb/IIIa receptor.

Visualizations

G cluster_0 Platelet Activation and this compound Action Agonist Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor (e.g., P2Y12, PAR1) Agonist->Receptor InsideOut Inside-Out Signaling Receptor->InsideOut GPIIb_IIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Conformational Change Aggregation Platelet Aggregation GPIIb_IIIa_active->Aggregation Binds Fibrinogen Fibrinogen Fibrinogen->Aggregation Bridge This compound This compound This compound->GPIIb_IIIa_active Blocks Binding

Caption: this compound's mechanism of action in the platelet aggregation pathway.

G cluster_1 Troubleshooting Workflow for this compound Resistance cluster_2 Investigate Biological Mechanisms start Reduced this compound Efficacy Observed check_reagents Verify Reagent Stability and Concentration start->check_reagents check_protocol Review Experimental Protocol (e.g., incubation times, platelet count) start->check_protocol issue_resolved Issue Resolved check_reagents->issue_resolved If problem found flow_cytometry Flow Cytometry: - GPIIb/IIIa Expression - Receptor Occupancy check_reagents->flow_cytometry If no issue check_protocol->issue_resolved If problem found check_protocol->flow_cytometry If no issue genotyping Genotyping: - ITGA2B/ITGB3 SNPs flow_cytometry->genotyping western_blot Western Blot: - Downstream Signaling Proteins flow_cytometry->western_blot

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Lamifiban Dosage in Renally Impaired Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Lamifiban dosage for renally impaired research models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, reversible, and nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] By binding to this receptor on the surface of platelets, it blocks the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor.[1] This inhibition of platelet cross-linking prevents thrombus formation.

Q2: How is this compound eliminated from the body?

This compound is not metabolized and is almost exclusively eliminated unchanged through the kidneys.[2] This renal excretion is the primary reason why dosage adjustments are critical in subjects with impaired renal function.

Q3: Is dosage adjustment for this compound necessary in all cases of renal impairment?

Clinical studies in humans suggest that for mild to moderate renal impairment (Creatinine Clearance [CLCR] >30 ml/min), dosage adjustments may not be necessary. However, for subjects with severe renal impairment (CLCR <30 ml/min), a substantial reduction in the infusion rate is required.[2]

Q4: What is the rationale behind the significant dose reduction in severe renal impairment?

The dosage reduction in severe renal impairment is due to two main factors. Firstly, the clearance of this compound is significantly reduced, leading to higher plasma concentrations. Secondly, patients with severe renal impairment appear to be more sensitive to the antiplatelet effects of the drug, a phenomenon that may be related to uremia-induced platelet dysfunction.[2] In human studies, this increased potency, combined with decreased clearance, necessitated a dosage reduction of up to 18-fold.

Troubleshooting Guide

Q1: I am observing excessive bleeding in my renally impaired animal models treated with this compound. What should I do?

Excessive bleeding is a known complication of GPIIb/IIIa inhibitors, and the risk is heightened in the presence of renal impairment.

  • Immediate Actions: Stop the this compound infusion immediately. Due to this compound's reversible binding and relatively short half-life, platelet function should begin to recover.

  • Dosage Review: The observed bleeding strongly suggests that the current dose is too high for the level of renal impairment in your model. A significant dose reduction is warranted.

  • Monitoring: Implement rigorous monitoring of bleeding parameters. This can include visual inspection for signs of hemorrhage, and if feasible, performing bleeding time assays.

  • Supportive Care: Provide supportive care as necessary, which may include fluid replacement. In severe cases, platelet transfusions could be considered, although their efficacy in reversing the effects of GPIIb/IIIa inhibitors can be variable.

Q2: How can I accurately determine the level of renal impairment in my animal models?

Accurate assessment of renal function is crucial for appropriate dose adjustment.

  • Biochemical Markers: Regularly measure serum creatinine and blood urea nitrogen (BUN) levels. A sustained increase in these markers is indicative of renal impairment.

  • Creatinine Clearance (CLCR): Whenever possible, calculate or measure creatinine clearance. This provides a more accurate assessment of glomerular filtration rate (GFR) than serum creatinine alone. In rodent models, this typically involves 24-hour urine collection in metabolic cages.

Q3: My results show inconsistent platelet inhibition in the renally impaired group. What could be the cause?

Inconsistent platelet inhibition can stem from several factors:

  • Variable Renal Function: The degree of renal impairment can vary between individual animals, even when using a standardized induction protocol. This will directly impact this compound clearance and, consequently, its plasma concentration and effect. Stratify your animals based on the severity of renal impairment (e.g., mild, moderate, severe) using baseline creatinine clearance values.

  • Uremic Platelet Dysfunction: Uremia itself can lead to platelet dysfunction, which can alter the baseline platelet aggregation response. It is important to establish baseline platelet function in your renally impaired models before administering this compound.

  • Drug Administration: Ensure accurate and consistent administration of this compound, especially for continuous infusion protocols. Calibrate infusion pumps regularly and ensure catheter patency.

Experimental Protocols

Induction of Renal Impairment in a Rat Model (Cisplatin-Induced Nephrotoxicity)

This protocol describes a common method for inducing acute kidney injury in rats.

Materials:

  • Cisplatin (cis-diamminedichloroplatinum(II))

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Dissolve cisplatin in sterile saline to the desired concentration.

  • Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-7.5 mg/kg body weight.

  • Monitor the animals daily for clinical signs of distress, body weight changes, and food and water intake.

  • Renal impairment typically develops over 3-5 days, characterized by a significant increase in serum creatinine and BUN.

  • Confirm the level of renal impairment by measuring serum creatinine and BUN from blood samples collected at baseline and at selected time points post-cisplatin administration.

Monitoring Platelet Aggregation

Principle:

Light transmission aggregometry (LTA) is the gold standard for monitoring platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Procedure:

  • Collect blood samples from the animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.

  • Pre-warm the PRP sample to 37°C in the aggregometer.

  • Add a platelet agonist (e.g., ADP, collagen, or thrombin receptor agonist peptide [TRAP]) to the PRP and record the change in light transmission over time.

  • The extent of platelet aggregation is expressed as the maximum percentage change in light transmission from baseline (PRP) to 100% (PPP).

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans with Varying Renal Function
ParameterNormal Renal Function (CLCR >75 ml/min)Mild-Moderate Renal Impairment (CLCR 30-74 ml/min)Severe Renal Impairment (CLCR 10-29 ml/min)
Systemic Clearance Linear relationship with renal functionReducedSignificantly Reduced
EC50 (TRAP-induced) 21 ng/ml28 ng/ml11 ng/ml
EC50 (ADP-induced) 4 ng/ml6 ng/ml3 ng/ml
Required Dose Reduction -Minimal to NoneUp to 18-fold

Data adapted from a study in human subjects. EC50 represents the plasma concentration required for half-maximal inhibition of platelet aggregation.

Mandatory Visualizations

Signaling Pathway of this compound Action

Lamifiban_Signaling_Pathway cluster_platelet Platelet Agonists Platelet Agonists (ADP, Thrombin, Collagen) Receptors Surface Receptors Agonists->Receptors bind to InsideOut Inside-Out Signaling Receptors->InsideOut activate GPIIbIIIa_inactive GPIIb/IIIa Receptor (Inactive) InsideOut->GPIIbIIIa_inactive conformational change GPIIbIIIa_active GPIIb/IIIa Receptor (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation mediates This compound This compound This compound->GPIIbIIIa_active blocks binding Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active binds to

Caption: Mechanism of this compound action on the GPIIb/IIIa signaling pathway.

Experimental Workflow for Dosage Adjustment

Experimental_Workflow start Start: Healthy Animal Model induce_ri Induce Renal Impairment (e.g., Cisplatin, 5/6 Nephrectomy) start->induce_ri assess_ri Assess Severity of Renal Impairment (Serum Creatinine, BUN, CLCR) induce_ri->assess_ri stratify Stratify Animals (Mild, Moderate, Severe RI) assess_ri->stratify dose_calc Calculate Initial this compound Dose (Based on human data and interspecies scaling) stratify->dose_calc administer Administer this compound (e.g., continuous infusion) dose_calc->administer monitor_platelets Monitor Platelet Aggregation (e.g., Light Transmission Aggregometry) administer->monitor_platelets monitor_safety Monitor for Adverse Effects (e.g., Bleeding) administer->monitor_safety decision Target Inhibition Achieved? monitor_platelets->decision adjust_dose Adjust Dose (Increase or Decrease) decision->adjust_dose No end End: Optimal Dose Determined decision->end Yes adjust_dose->administer

Caption: Workflow for determining this compound dosage in renally impaired models.

References

Technical Support Center: Managing Lamifiban-Induced Thrombocytopenia in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating Lamifiban. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound-induced thrombocytopenia in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced thrombocytopenia?

A1: this compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets.[1] Its therapeutic effect is to block the binding of fibrinogen to this receptor, thereby inhibiting the final common pathway of platelet aggregation.[2] this compound-induced thrombocytopenia is primarily an immune-mediated phenomenon. It is thought to be caused by the formation of antibodies that recognize the GPIIb/IIIa receptor only when this compound is bound to it.[3][4] This creates a drug-dependent neoepitope, leading to the production of "fiban-dependent" antibodies.[5] These antibodies, which can be pre-existing in some individuals, then mark the platelets for clearance from circulation.

Q2: Is thrombocytopenia an expected on-target effect of this compound?

A2: While the inhibition of platelet aggregation is the intended on-target effect, the resulting thrombocytopenia is an adverse effect of the drug class. It is not a direct consequence of GPIIb/IIIa receptor blockade but rather an immune response to the drug-receptor complex. The incidence of severe thrombocytopenia with GPIIb/IIIa inhibitors is relatively low.

Q3: What is the typical onset and duration of this compound-induced thrombocytopenia?

A3: Thrombocytopenia induced by GPIIb/IIIa inhibitors like this compound can have a rapid onset, sometimes occurring within hours of the first exposure. This is often attributed to the presence of naturally occurring antibodies. In other cases, it may develop 5 to 10 days after the initial administration of the drug. Once this compound is discontinued, platelet counts typically begin to recover within a few days.

Troubleshooting Guide

Issue 1: Unexpectedly Severe or Rapid Onset of Thrombocytopenia in an Animal Model
  • Possible Cause:

    • Pre-existing Antibodies: The animal species or specific strain may have naturally occurring antibodies that cross-react with the this compound-GPIIb/IIIa complex.

    • Dosing Miscalculation: The administered dose may be too high, leading to a more pronounced immune response or direct effects on platelets.

    • Concurrent Medications: The animal model may be receiving other medications (e.g., heparin) that could exacerbate thrombocytopenia.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check all calculations and the concentration of the dosing solution.

    • Screen for Pre-existing Antibodies: If possible, screen a cohort of animals for baseline anti-platelet antibodies or antibodies that react with this compound-treated platelets before initiating the study.

    • Review Concomitant Medications: Ensure that no other administered substances are known to cause thrombocytopenia or interact with this compound.

    • Staggered Dosing Cohort: In a new cohort, start with a lower dose of this compound and gradually escalate to the desired dose while monitoring platelet counts closely.

    • Consider a Different Animal Strain/Species: If the issue persists, consider using a different strain or species of animal that may be less prone to this immune response.

Issue 2: Inconsistent or Non-reproducible Platelet Counts in Blood Samples
  • Possible Cause:

    • Pseudothrombocytopenia: Platelet clumping in the blood sample due to the anticoagulant (e.g., EDTA) can lead to falsely low automated platelet counts.

    • Improper Blood Collection: Difficult or prolonged blood collection can activate platelets, leading to aggregation and inaccurate counts.

    • Delayed Sample Processing: Delays in analyzing blood samples can affect platelet integrity and count.

  • Troubleshooting Steps:

    • Use Alternative Anticoagulants: Collect blood in both EDTA and sodium citrate tubes to check for anticoagulant-dependent platelet clumping.

    • Optimize Blood Collection Technique: Ensure a clean and quick venipuncture to minimize platelet activation.

    • Immediate Sample Analysis: Analyze blood samples as soon as possible after collection.

    • Manual Smear Review: Prepare a blood smear from a fresh blood sample to visually inspect for platelet clumps and estimate the platelet count.

Issue 3: Negative Results in in vitro Assays for this compound-Dependent Antibodies
  • Possible Cause:

    • Low Antibody Titer: The concentration of drug-dependent antibodies in the serum may be below the limit of detection of the assay.

    • Incorrect Drug Concentration: The concentration of this compound used in the assay may not be optimal for antibody binding.

    • Assay Sensitivity: The chosen assay (e.g., ELISA) may be less sensitive than other methods like flow cytometry for detecting these specific types of antibodies.

    • Non-antibody-mediated Thrombocytopenia: While less common for this compound, other mechanisms could be at play.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Titrate the concentration of this compound used in the assay to find the optimal level for detecting antibody binding.

    • Use a More Sensitive Assay: If using ELISA, consider switching to or complementing with flow cytometry, which is generally more sensitive for detecting drug-dependent antibodies.

    • Concentrate the Serum/Plasma: If low antibody titer is suspected, consider methods to concentrate the immunoglobulin fraction of the sample.

    • Positive and Negative Controls: Ensure the use of appropriate positive (serum known to contain drug-dependent antibodies, if available) and negative controls to validate the assay performance.

Quantitative Data from Clinical Trials

The following tables summarize the incidence of thrombocytopenia and bleeding events observed in key clinical trials involving this compound.

Table 1: Incidence of Thrombocytopenia in the PARAGON-B Trial

OutcomeThis compound (n=2563)Placebo (n=2662)
Thrombocytopenia0.7% (n=18)0.5% (n=14)
Nadir Platelet Count <20,000/μL0.2% (n=5)<0.1% (n=1)

Table 2: Bleeding Complications in the PARAGON-A Trial

Bleeding EventControl (Heparin)Low-Dose this compoundHigh-Dose this compoundP-value
Major & Intermediate Bleeding5.5%6.0%10.7%0.002

Table 3: Major Bleeding in the Canadian this compound Study

Treatment GroupIncidence of Major Bleeding
Placebo0.8%
This compound2.9%

Experimental Protocols

Detection of this compound-Dependent Anti-Platelet Antibodies by Flow Cytometry

This protocol is adapted from standard methods for detecting drug-dependent anti-platelet antibodies.

  • Principle: To detect antibodies in a test serum that bind to platelets only in the presence of this compound.

  • Materials:

    • Platelet-rich plasma (PRP) from a healthy donor (blood group O).

    • Test serum from the subject.

    • This compound solution at various concentrations.

    • Phosphate-buffered saline (PBS).

    • Fluorescently-labeled anti-human IgG and IgM antibodies (e.g., FITC-conjugated).

    • Flow cytometer.

  • Methodology:

    • Platelet Preparation: Isolate platelets from PRP by washing with PBS. Resuspend platelets to a concentration of approximately 2 x 10⁸ platelets/mL.

    • Incubation:

      • In a series of tubes, incubate the washed platelets with the test serum in the presence of varying concentrations of this compound.

      • As a negative control, incubate platelets with the test serum in the absence of this compound.

      • Include positive and negative serum controls if available.

      • Incubate for 30-60 minutes at 37°C.

    • Washing: Wash the platelets twice with PBS to remove unbound antibodies. For the test samples, include this compound in the wash buffer at the same concentration as in the incubation step.

    • Staining: Resuspend the platelet pellets and add fluorescently-labeled anti-human IgG and/or IgM antibodies. Incubate for 30 minutes in the dark at room temperature.

    • Final Wash: Wash the platelets again to remove unbound secondary antibodies.

    • Flow Cytometry Analysis: Resuspend the platelets in PBS and analyze on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Measure the mean fluorescence intensity (MFI) of the platelet population.

  • Interpretation of Results: A positive result is indicated by a significant increase in MFI in the presence of this compound compared to the MFI in its absence. A ratio of MFI (with drug) / MFI (without drug) greater than 2.0 is often considered positive.

Visualizations

Signaling_Pathway cluster_platelet Platelet Surface cluster_macrophage Macrophage Surface GPIIbIIIa GPIIb/IIIa Receptor Neoepitope Drug-Receptor Complex (Neoepitope) This compound This compound This compound->GPIIbIIIa Binds to FcGammaR Fcγ Receptor (e.g., FcγRIIA) Neoepitope->FcGammaR Binds via Fc region Phagocytosis Phagocytosis & Platelet Clearance FcGammaR->Phagocytosis Triggers Antibody Drug-Dependent Antibody (IgG) Antibody->Neoepitope Recognizes Experimental_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Testing cluster_confirmation Confirmation & Mitigation Thrombocytopenia Thrombocytopenia Observed in Research Model RuleOut Rule out Pseudothrombocytopenia (Manual Smear, Citrate Tube) Thrombocytopenia->RuleOut ReviewDose Review Dosing & Concomitant Medications Thrombocytopenia->ReviewDose ImmuneMechanism Hypothesize Immune-Mediated Mechanism RuleOut->ImmuneMechanism ReviewDose->ImmuneMechanism InVitroAssay Perform In Vitro Assays (Flow Cytometry, ELISA) ImmuneMechanism->InVitroAssay PositiveResult Positive for Drug-Dependent Antibodies InVitroAssay->PositiveResult NegativeResult Negative Result InVitroAssay->NegativeResult ModifyModel Modify Animal Model (Dose, Strain) PositiveResult->ModifyModel Implement Mitigation Strategies OptimizeAssay Optimize Assay Conditions (e.g., Drug Concentration) NegativeResult->OptimizeAssay OptimizeAssay->InVitroAssay Re-test

References

Lamifiban interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Lamifiban. This guide provides troubleshooting advice and frequently asked questions regarding potential interference of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a nonpeptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2] By blocking this receptor, this compound inhibits the final common pathway of platelet aggregation, preventing fibrinogen from binding to platelets and thus forming thrombi.[2]

Q2: Which laboratory assays are most likely to be affected by this compound?

Given its mechanism of action, this compound directly and significantly interferes with assays related to platelet function and coagulation. These include:

  • Platelet aggregation studies[1][3]

  • Bleeding time tests

  • Viscoelastic hemostatic assays (e.g., TEG, ROTEM)

  • Potentially, certain clot-based coagulation assays due to the role of platelets in coagulation.

There is currently limited specific data on this compound's interference with other common laboratory assays such as clinical chemistry panels or general immunoassays.

Q3: My platelet aggregation assay is showing near-complete inhibition. Could this compound be the cause?

Yes, this is the expected effect of this compound. As a potent GP IIb/IIIa inhibitor, its primary pharmacological effect is the dose-dependent inhibition of platelet aggregation. If you are testing samples from a subject treated with this compound, you should anticipate a significant reduction or complete inhibition of platelet aggregation in response to agonists like ADP.

Q4: Can this compound affect routine coagulation tests like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)?

While this compound's primary target is platelet aggregation, there can be an indirect effect on clot-based assays like PT and aPTT, especially if the sample contains platelets. Platelets provide a phospholipid surface (platelet factor 3) that is crucial for the assembly of coagulation factor complexes. By inhibiting platelet activation, this compound might indirectly prolong clotting times. However, for plasma-based assays where platelets are removed, the direct interference is expected to be minimal. It is important to note that patients on this compound are often concomitantly treated with other anticoagulants like heparin, which will directly prolong aPTT.

Q5: Are there any known issues with measuring this compound concentration in plasma?

Yes, one study noted that measuring this compound concentrations via HPLC can be challenging due to interfering peaks, likely from concomitant medications. This suggests that careful validation of analytical methods for quantifying this compound is necessary, especially in a clinical setting where polypharmacy is common.

Troubleshooting Guides

Issue: Unexpected Results in Hemostasis Assays

Symptoms:

  • Significantly prolonged bleeding time.

  • Markedly decreased or absent platelet aggregation in functional tests.

  • Prolonged results in viscoelastic assays (e.g., increased R-time, decreased MA in TEG).

  • Inconsistent or prolonged PT/aPTT results.

Possible Cause:

Presence of this compound in the sample.

Troubleshooting Steps:

  • Confirm Patient/Sample Status: Verify if the sample is from a subject administered this compound. Check for co-administration of other anticoagulants like heparin or aspirin.

  • Review Assay Principle: Understand the role of platelets in the specific assay being performed. Assays that rely on platelet function will be directly affected.

  • Consider Alternative Assays: For assessing the coagulation cascade independent of platelet function, consider using platelet-poor plasma for PT and aPTT. For specific factor assays, be aware that any residual platelets could still have an effect.

  • Drug Neutralization (if applicable): Currently, there are no specific commercially available agents to neutralize this compound's effect in vitro for diagnostic testing.

  • Interpret with Caution: When testing samples containing this compound, results of hemostasis assays should be interpreted in the context of its known antiplatelet activity.

Issue: Suspected Interference in Non-Hemostasis Assays

Symptoms:

  • Assay results are inconsistent with the clinical picture or other laboratory findings.

  • Evidence of assay interference (e.g., non-linear dilution, unexpected high or low values).

Possible Cause:

While not documented, potential for unforeseen interference from this compound or its metabolites exists.

Troubleshooting Steps:

  • Consult Assay Manufacturer: Contact the technical support for the specific assay to inquire about any known interference from GP IIb/IIIa inhibitors.

  • Serial Dilution: Analyze serial dilutions of the sample. Non-linear results may suggest interference.

  • Spike and Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate interference.

  • Use an Alternative Method: If possible, measure the analyte using a different method that has a different assay principle.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on bleeding and clinical endpoints as reported in clinical studies.

ParameterPlaceboThis compoundReference
Major Bleeding Events0.8%2.9%
Death or Myocardial Infarction (at 1 month)8.1%2.5% (at higher doses)
Platelet Aggregation InhibitionBaselineDose-dependent, >80% at higher doses
Bleeding TimeBaselineSignificantly prolonged with >80% platelet inhibition

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA) for Platelet Function

This is a generalized protocol to assess platelet aggregation, which is expected to be inhibited by this compound.

  • Sample Preparation:

    • Collect whole blood in 3.2% sodium citrate tubes.

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).

    • Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10⁹/L) using PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

    • Pre-warm the PRP sample to 37°C for 5-10 minutes.

  • Aggregation Measurement:

    • Pipette the PRP into a cuvette with a stir bar.

    • Add a platelet agonist (e.g., ADP, collagen, arachidonic acid).

    • Record the change in light transmission for a defined period (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

  • Interpretation in the Presence of this compound:

    • A sample containing this compound is expected to show a significantly reduced or flat aggregation curve compared to a baseline or placebo sample.

Visualizations

Lamifiban_Mechanism_of_Action cluster_platelet Platelet Surface cluster_blood Blood Plasma cluster_outcome Outcome GPIIbIIIa_inactive GP IIb/IIIa (Inactive) GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to Agonist Agonist (e.g., ADP, Thrombin) Agonist->GPIIbIIIa_inactive Activates This compound This compound This compound->GPIIbIIIa_active Blocks No_Aggregation Inhibition of Aggregation This compound->No_Aggregation Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Binds

Caption: Mechanism of action of this compound on platelet GP IIb/IIIa receptors.

Troubleshooting_Workflow Start Unexpected Laboratory Result Check_Assay_Type Is the assay related to hemostasis or platelet function? Start->Check_Assay_Type Check_Drug Is the sample from a subject treated with this compound? Check_Assay_Type->Check_Drug Yes Consult_Manufacturer Consult Assay Manufacturer for known interferences. Check_Assay_Type->Consult_Manufacturer No Expected_Effect Result is likely a direct pharmacological effect. Interpret in context. Check_Drug->Expected_Effect Yes End_Interpret Interpret with caution. Check_Drug->End_Interpret No End_Expected End. Expected_Effect->End_Expected Perform_Validation Perform validation studies: - Serial Dilution - Spike and Recovery Consult_Manufacturer->Perform_Validation Alternative_Method Use an alternative assay method. Perform_Validation->Alternative_Method Alternative_Method->End_Interpret

References

Improving the therapeutic index of Lamifiban in experimental settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Lamifiban. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experimental journey and optimize the therapeutic index of this potent glycoprotein IIb/IIIa (GPIIb/IIIa) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective and reversible nonpeptide antagonist of the platelet GPIIb/IIIa receptor.[1] By binding to this receptor, it prevents fibrinogen from cross-linking platelets, which is the final common pathway for platelet aggregation and thrombus formation.[1]

Q2: What is the main challenge in determining the optimal therapeutic dose of this compound in experimental models?

A2: The primary challenge is balancing its antithrombotic efficacy with the risk of bleeding. Higher doses of this compound lead to greater inhibition of platelet aggregation but also significantly increase the risk of bleeding complications.[2][3][4] The therapeutic window is narrow, and finding a dose that effectively prevents thrombosis without causing excessive bleeding is critical.

Q3: How does the co-administration of other antithrombotic agents, like heparin, affect this compound's activity?

A3: Concomitant administration of heparin with this compound can increase the risk of bleeding. Clinical studies have shown that the combination of high-dose this compound and heparin resulted in more significant bleeding events compared to this compound alone or with low-dose heparin. This suggests a synergistic effect on hemostasis that needs to be carefully managed in experimental designs.

Q4: Is there a known relationship between this compound plasma concentration and its therapeutic effect?

A4: While a dose-dependent inhibition of platelet aggregation has been established, the correlation between plasma concentration and clinical benefit is less clear. Some studies have aimed to titrate this compound doses to achieve target plasma concentrations, but this has not consistently resulted in improved clinical outcomes, suggesting that other factors may be involved.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
High variability in platelet aggregation assay results. 1. Inconsistent platelet count in samples.2. Variation in agonist concentration (e.g., ADP, TRAP).3. Pre-activation of platelets during sample handling.4. Instability of this compound in the experimental buffer.1. Normalize platelet counts across all samples before the assay.2. Prepare fresh agonist solutions and use a consistent final concentration.3. Use careful blood collection and processing techniques to minimize platelet activation.4. Prepare fresh this compound solutions and validate their stability under your experimental conditions.
Unexpectedly high bleeding time in animal models at a low this compound dose. 1. Synergistic effects with other administered agents (e.g., anesthetics, anti-inflammatory drugs).2. Animal strain-specific sensitivity to GPIIb/IIIa inhibitors.3. Inaccurate dosing or calculation.4. Renal impairment in test subjects, leading to reduced drug clearance.1. Review all co-administered substances for potential antiplatelet or anticoagulant effects.2. Establish baseline bleeding times for the specific animal strain being used.3. Double-check all dose calculations and the concentration of the dosing solution.4. If applicable, screen animals for renal function, as this compound is renally excreted.
Lack of a clear dose-response relationship in thrombosis models. 1. Saturation of the antithrombotic effect at the tested doses.2. The thrombosis model may not be sensitive enough to detect graded responses.3. High inter-animal variability.1. Expand the dose range to include lower concentrations of this compound.2. Consider using a different thrombosis model that allows for more quantitative assessment of thrombus formation.3. Increase the number of animals per group to improve statistical power.
Difficulty in dissociating the anti-thrombotic effect from bleeding risk. This is the inherent challenge with GPIIb/IIIa inhibitors.1. Investigate combination therapies with lower doses of this compound and other antiplatelet agents with different mechanisms of action.2. Explore the development of a reversal agent for this compound to manage bleeding events.3. Evaluate different dosing regimens (e.g., targeted delivery, controlled release) to maintain efficacy while minimizing systemic exposure.

Data Presentation

Table 1: Summary of this compound Dose-Ranging and Bleeding Events in Clinical Trials

Study This compound Dose Primary Efficacy Endpoint (e.g., Death/MI) Major Bleeding Events Concomitant Therapy
PARAGON A Low-dose (1 µ g/min )10.6% at 30 daysSimilar to control with heparinAspirin, Heparin (factorial design)
High-dose (5 µ g/min )12.0% at 30 days12.1% (with heparin) vs 5.5% (control)
Canadian this compound Study 1, 2, 4, 5 µ g/min Dose-dependent reduction in ischemic events2.9% (all doses) vs 0.8% (placebo)Aspirin, Heparin (in 28% of patients)
PARADIGM Dose-escalationDose-dependent inhibition of platelet aggregation16.1% (transfusions) vs 10.3% (placebo)Thrombolytic therapy

Table 2: Experimental Data on GPIIb/IIIa Inhibitors in Animal Models

GPIIb/IIIa Inhibitor Animal Model Dose (ID50 for antithrombotic effect) Effect on Bleeding Time
G4120 Hamster (femoral vein thrombosis)~20 µg/kgSignificant prolongation at 1 mg/kg
TP9201 Hamster (femoral vein thrombosis)30 µg/kgNo prolongation at 1 mg/kg
MA-16N7C2 (anti-GPIIb/IIIa MAb) Baboon (femoral artery stenosis)0.1 mg/kg (43% inhibition of CFRs)Significant prolongation at 0.3 mg/kg

Experimental Protocols

1. Ex Vivo Platelet Aggregation Assay

  • Objective: To measure the inhibitory effect of this compound on platelet aggregation in response to various agonists.

  • Methodology:

    • Blood Collection: Collect whole blood from subjects (human or animal) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant (PRP).

    • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP, obtained by centrifuging the remaining blood at a high speed, e.g., 2000 x g for 15 minutes) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

    • Incubation with this compound: Incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Platelet Aggregation Measurement: Place the PRP samples in an aggregometer. Add a platelet agonist such as ADP (adenosine diphosphate) or TRAP (thrombin receptor-activating peptide) to induce aggregation.

    • Data Analysis: Monitor the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP (100% aggregation) and PRP (0% aggregation) controls. Determine the IC50 value of this compound for each agonist.

2. In Vivo Bleeding Time Assay (Animal Model)

  • Objective: To assess the effect of this compound on hemostasis by measuring the time to cessation of bleeding after a standardized injury.

  • Methodology:

    • Animal Preparation: Anesthetize the animal (e.g., mouse, rat, or rabbit) according to an approved protocol.

    • This compound Administration: Administer this compound or vehicle control intravenously or via the desired route.

    • Standardized Injury: After a specified time post-administration, make a standardized incision or tail transection (e.g., 3 mm from the tip of the tail in a mouse).

    • Bleeding Time Measurement: Immediately start a timer and gently blot the blood drop with filter paper every 15-30 seconds without touching the wound.

    • Endpoint: The time until bleeding stops (no re-bleeding for at least 1 minute) is recorded as the bleeding time. A pre-determined cutoff time (e.g., 20 minutes) should be established to prevent excessive blood loss.

    • Data Analysis: Compare the bleeding times between the this compound-treated groups and the control group.

Mandatory Visualizations

Signaling_Pathway cluster_platelet Platelet cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Thrombin Thrombin Inside_Out_Signaling Inside-Out Signaling Thrombin->Inside_Out_Signaling activate ADP ADP ADP->Inside_Out_Signaling activate Collagen Collagen Collagen->Inside_Out_Signaling activate GPIIb_IIIa_inactive Inactive GPIIb/IIIa GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet_Aggregation binds to Inside_Out_Signaling->GPIIb_IIIa_inactive conformational change Fibrinogen Fibrinogen Fibrinogen->Platelet_Aggregation cross-links This compound This compound This compound->GPIIb_IIIa_active blocks

Caption: this compound's mechanism of action in the platelet aggregation pathway.

Experimental_Workflow cluster_planning Phase 1: Hypothesis & Design cluster_execution Phase 2: In Vitro & In Vivo Testing cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion Hypothesis Hypothesis: Improve Therapeutic Index Model_Selection Select Models: - In Vitro Aggregation - In Vivo Thrombosis - In Vivo Bleeding Hypothesis->Model_Selection Dose_Selection Select this compound Doses Model_Selection->Dose_Selection In_Vitro Ex Vivo Platelet Aggregation Assay Dose_Selection->In_Vitro In_Vivo_Thrombosis In Vivo Thrombosis Model (e.g., Ferric Chloride Injury) Dose_Selection->In_Vivo_Thrombosis In_Vivo_Bleeding In Vivo Bleeding Time Assay Dose_Selection->In_Vivo_Bleeding Efficacy_Data Analyze Efficacy: - IC50 from Aggregation - Thrombus Size/Time to Occlusion In_Vitro->Efficacy_Data In_Vivo_Thrombosis->Efficacy_Data Toxicity_Data Analyze Safety: - Bleeding Time In_Vivo_Bleeding->Toxicity_Data Therapeutic_Index Calculate Therapeutic Index: (Toxic Dose / Efficacious Dose) Efficacy_Data->Therapeutic_Index Toxicity_Data->Therapeutic_Index Conclusion Optimized Dose/Strategy Identified Therapeutic_Index->Conclusion

Caption: Workflow for improving this compound's therapeutic index.

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Lamifiban and Other Glycoprotein IIb/IIIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Lamifiban, a nonpeptide glycoprotein (GP) IIb/IIIa inhibitor, against other prominent agents in its class, including Abciximab, Eptifibatide, and Tirofiban. The data presented is based on available in vitro and ex vivo experimental findings to facilitate an objective comparison of their performance in inhibiting platelet aggregation.

Introduction to Glycoprotein IIb/IIIa Inhibitors

Glycoprotein IIb/IIIa receptor antagonists represent a critical class of antiplatelet medications.[1] These agents target the GP IIb/IIIa receptor, a key integrin on the surface of platelets.[2] The activation of this receptor is the final common pathway for platelet aggregation, regardless of the initial stimulus. By blocking this receptor, these inhibitors prevent the binding of fibrinogen and von Willebrand factor, thereby inhibiting thrombus formation.[1][2] This mechanism makes them highly effective in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[2] The major GP IIb/IIIa inhibitors in clinical use include the chimeric monoclonal antibody fragment Abciximab, the synthetic peptide Eptifibatide, and the non-peptide small molecules Tirofiban and this compound.

Comparative Efficacy Data

The in vitro efficacy of GP IIb/IIIa inhibitors is commonly assessed by their ability to inhibit platelet aggregation induced by various agonists, such as adenosine diphosphate (ADP) or thrombin receptor activator peptide (TRAP). A key metric for comparison is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of the platelet aggregation response. A lower IC50 or EC50 value indicates higher potency.

Disclaimer: The following table summarizes efficacy data from different studies. A direct head-to-head in vitro comparative study including this compound and all other listed inhibitors under identical experimental conditions was not available in the public literature. The data for this compound is from an ex vivo study, while the data for the other inhibitors are from in vitro studies. This difference in methodology, along with potential inter-laboratory variability, should be considered when interpreting these values. The comparison provided is, therefore, indirect.

InhibitorTypeAgonistIC50 / EC50Source
This compound Non-peptideADP4 ng/mL (EC50)
TRAP21 ng/mL (EC50)
Abciximab Monoclonal Antibody Fab FragmentADP (20 µM)1.25 - 2.3 µg/mL (IC50)
Eptifibatide Cyclic HeptapeptideADP (20 µM)0.11 - 0.22 µg/mL (IC50)
Tirofiban Non-peptide-~37 nmol/L (IC50)

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the GP IIb/IIIa signaling pathway and a typical experimental workflow for light transmission aggregometry.

GP_IIb_IIIa_Signaling_Pathway cluster_platelet Platelet Agonist Agonist (e.g., ADP, Thrombin) Receptor Platelet Receptor Agonist->Receptor Activation Inside-Out Signaling Receptor->Activation GPIIbIIIa_inactive Inactive GP IIb/IIIa Activation->GPIIbIIIa_inactive GPIIbIIIa_active Active GP IIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Fibrinogen Fibrinogen GPIIbIIIa_active->Fibrinogen Binds This compound This compound & Other Inhibitors GPIIbIIIa_active->this compound Blocked by Aggregation Platelet Aggregation Fibrinogen->Aggregation Cross-linking

GP IIb/IIIa signaling pathway in platelet aggregation.

LTA_Workflow cluster_workflow Light Transmission Aggregometry (LTA) Workflow start Start: Whole Blood Collection centrifuge1 Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) start->centrifuge1 prp Collect PRP Supernatant centrifuge1->prp centrifuge2 Centrifugation (High Speed) of remaining blood to obtain Platelet-Poor Plasma (PPP) centrifuge1->centrifuge2 setup Set up Aggregometer: - Calibrate with PRP (0% aggregation) - Calibrate with PPP (100% aggregation) prp->setup ppp Collect PPP Supernatant centrifuge2->ppp ppp->setup incubation Incubate PRP with GP IIb/IIIa Inhibitor (e.g., this compound) or vehicle control setup->incubation add_agonist Add Agonist (e.g., ADP) to initiate aggregation incubation->add_agonist measure Measure change in light transmission as platelets aggregate add_agonist->measure end End: Generate Aggregation Curve and Calculate % Inhibition / IC50 measure->end

Experimental workflow for Light Transmission Aggregometry.

Experimental Protocols

The following is a generalized protocol for determining the in vitro efficacy of GP IIb/IIIa inhibitors using Light Transmission Aggregometry (LTA), a standard method for assessing platelet function.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a GP IIb/IIIa inhibitor on platelet aggregation induced by an agonist.

Materials:
  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • GP IIb/IIIa inhibitors (this compound, Abciximab, Eptifibatide, Tirofiban) at various concentrations.

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP).

  • Phosphate-buffered saline (PBS) or other appropriate vehicle control.

  • Light Transmission Aggregometer.

  • Centrifuge.

  • Pipettes and consumables.

Methodology:
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

  • Instrument Calibration:

    • Adjust the platelet count of the PRP if necessary, using PPP.

    • Calibrate the aggregometer by setting the light transmission through PRP to 0% and through PPP to 100%.

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of the GP IIb/IIIa inhibitor or vehicle control to the PRP aliquots and incubate for a specified period (e.g., 1-5 minutes).

    • Initiate platelet aggregation by adding a fixed concentration of the agonist (e.g., 10 µM ADP).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes) to generate an aggregation curve.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each inhibitor concentration.

    • Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using appropriate software.

Summary

This compound is a potent nonpeptide inhibitor of the GP IIb/IIIa receptor. While direct head-to-head in vitro studies are limited, the available data suggests its high efficacy in inhibiting platelet aggregation. The provided EC50 value for this compound, although from an ex vivo study, offers a valuable benchmark for its potency. For a definitive comparison of the in vitro efficacy of this compound against other GP IIb/IIIa inhibitors, further studies employing standardized protocols and direct comparisons are warranted. The experimental protocols and diagrams included in this guide offer a framework for conducting and understanding such comparative efficacy studies.

References

A Comparative Analysis of Lamifiban and Abciximab in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent antiplatelet agents, Lamifiban and Abciximab. Both drugs target the glycoprotein (GP) IIb/IIIa receptor, the final common pathway for platelet aggregation, but differ significantly in their chemical nature, pharmacokinetics, and pharmacodynamics. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, supported by experimental data and detailed protocols.

Introduction to this compound and Abciximab

Platelet aggregation is a critical process in hemostasis and thrombosis. The activation of platelets leads to a conformational change in the GP IIb/IIIa receptor, enabling it to bind fibrinogen and von Willebrand factor, ultimately resulting in the formation of a platelet plug. Both this compound and Abciximab are antagonists of this receptor, thereby inhibiting platelet aggregation.

This compound is a synthetic, nonpeptide, low molecular weight antagonist of the GP IIb/IIIa receptor.[1][2] Its design as a peptidomimetic allows for high specificity and reversible binding.[3][4]

Abciximab , commercially known as ReoPro®, is the Fab fragment of a chimeric human-murine monoclonal antibody 7E3.[1] It is a large molecule that binds with high affinity to the GP IIb/IIIa receptor, exhibiting a slow dissociation rate.

Mechanism of Action and Signaling Pathway

Both this compound and Abciximab exert their antiplatelet effect by blocking the binding of fibrinogen to the GP IIb/IIIa receptor on activated platelets. This action inhibits the final common pathway of platelet aggregation, regardless of the initial stimulus.

Abciximab is thought to induce its effect through steric hindrance and/or conformational changes in the receptor, rather than by directly interacting with the RGD (arginine-glycine-aspartic acid) binding site. In contrast, as a nonpeptide antagonist, this compound's interaction is more targeted to the RGD recognition site.

The signaling pathway leading to platelet aggregation and the point of intervention for GP IIb/IIIa antagonists is illustrated below.

Platelet Aggregation Signaling Pathway Platelet Aggregation Signaling Pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation cluster_inhibition Inhibition Agonists Agonists Receptors Receptors Agonists->Receptors e.g., ADP, Thrombin, Collagen, TXA2 Signaling Cascade Signaling Cascade Receptors->Signaling Cascade GP IIb/IIIa Activation GP IIb/IIIa Activation Signaling Cascade->GP IIb/IIIa Activation Fibrinogen Binding Fibrinogen Binding GP IIb/IIIa Activation->Fibrinogen Binding Conformational Change Platelet Aggregation Platelet Aggregation Fibrinogen Binding->Platelet Aggregation Cross-linking This compound / Abciximab This compound / Abciximab This compound / Abciximab->Fibrinogen Binding Blockade

Mechanism of GP IIb/IIIa Antagonists

Comparative Pharmacodynamics and Efficacy

The differing molecular characteristics of this compound and Abciximab translate to distinct pharmacodynamic profiles.

ParameterThis compoundAbciximabReference
Chemical Class Nonpeptide, peptidomimeticMonoclonal antibody (Fab fragment)
Molecular Weight 0.468 kDa~48 kDa
Receptor Binding Reversible, competitiveHigh affinity, slow dissociation
IC50 (ADP-induced aggregation) 25 nmol/LNot directly reported in similar units
Kd (GP IIb/IIIa) 9.4 nmol/L5 nM (dissociation constant)
Plasma Half-life ~4 hours (pharmacodynamic)<10 minutes (initial), ~30 minutes (second phase)
Duration of Action Short-actingProlonged, due to slow receptor dissociation

An in-vitro study directly comparing the two agents revealed that this compound (1 µmol/L) completely inhibited ADP-induced platelet aggregation in both low and high shear conditions. In contrast, Abciximab (2 µmol/L) only partially inhibited aggregation under high shear in the presence of citrate anticoagulant, suggesting its inhibitory capacity is more dependent on experimental conditions. Furthermore, this compound was shown to cause complete reversal of pre-formed platelet aggregates, a property not observed with Abciximab in the same study.

Clinical studies have demonstrated a dose-dependent inhibition of platelet aggregation for both drugs. For this compound, infusions of 4 and 5 µ g/min completely inhibited ADP-induced platelet aggregation. For Abciximab, a standard bolus dose typically achieves over 80% inhibition of platelet function.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a standard method to assess platelet function in vitro.

Objective: To measure the extent of platelet aggregation in response to an agonist in the presence or absence of an inhibitor.

Methodology:

  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake. Carefully aspirate the supernatant (PRP) and transfer it to a separate tube.

  • Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15-20 minutes to pellet the remaining cellular components. The resulting supernatant is the PPP, which is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.

    • Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.

    • Add the test compound (this compound or Abciximab at desired concentrations) or vehicle control to the PRP and incubate for a specified period.

    • Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP to induce aggregation.

    • The aggregometer will continuously stir the sample and measure the change in light transmission as platelets aggregate. The results are typically expressed as the maximum percentage of aggregation.

Light_Transmission_Aggregometry_Workflow Light Transmission Aggregometry Workflow Whole Blood Collection Whole Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Whole Blood Collection->Centrifugation (Low Speed) Citrate Anticoagulant PRP (Platelet-Rich Plasma) PRP (Platelet-Rich Plasma) Centrifugation (Low Speed)->PRP (Platelet-Rich Plasma) Centrifugation (High Speed) Centrifugation (High Speed) Remaining Blood->Centrifugation (High Speed) PPP (Platelet-Poor Plasma) PPP (Platelet-Poor Plasma) Centrifugation (High Speed)->PPP (Platelet-Poor Plasma) PRP PRP Incubation with Inhibitor/Vehicle Incubation with Inhibitor/Vehicle PRP->Incubation with Inhibitor/Vehicle Addition of Agonist Addition of Agonist Incubation with Inhibitor/Vehicle->Addition of Agonist Measurement in Aggregometer Measurement in Aggregometer Addition of Agonist->Measurement in Aggregometer Data Analysis (% Aggregation) Data Analysis (% Aggregation) Measurement in Aggregometer->Data Analysis (% Aggregation) PPP PPP PPP->Measurement in Aggregometer 100% Transmission Reference GP_IIb_IIIa_Binding_Assay_Workflow GP IIb/IIIa Receptor Binding Assay Workflow Washed Platelet Preparation Washed Platelet Preparation Incubation with Unlabeled Antagonist Incubation with Unlabeled Antagonist Washed Platelet Preparation->Incubation with Unlabeled Antagonist Addition of Radiolabeled Ligand Addition of Radiolabeled Ligand Incubation with Unlabeled Antagonist->Addition of Radiolabeled Ligand Equilibration Equilibration Addition of Radiolabeled Ligand->Equilibration Separation of Bound/Free Ligand Separation of Bound/Free Ligand Equilibration->Separation of Bound/Free Ligand Centrifugation or Filtration Quantification of Radioactivity Quantification of Radioactivity Separation of Bound/Free Ligand->Quantification of Radioactivity Data Analysis (Kd, Bmax) Data Analysis (Kd, Bmax) Quantification of Radioactivity->Data Analysis (Kd, Bmax)

References

A Head-to-Head Comparison of Lamifiban and Tirofiban in Thrombosis Management

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Lamifiban and Tirofiban, two potent glycoprotein IIb/IIIa inhibitors. This guide synthesizes available clinical and in vitro data to provide a comprehensive overview in the absence of direct head-to-head preclinical studies in thrombosis models.

Executive Summary

This compound and Tirofiban are both non-peptide, small-molecule antagonists of the platelet glycoprotein (GP) IIb/IIIa receptor, a key player in the final common pathway of platelet aggregation. By blocking this receptor, they prevent fibrinogen from cross-linking platelets, thereby inhibiting thrombus formation. While both drugs share a common mechanism of action, a direct comparison of their performance in identical preclinical thrombosis models is not available in the current body of scientific literature. This guide, therefore, provides a comprehensive comparison based on their mechanism of action, available in vitro data on platelet aggregation inhibition, and extensive data from major clinical trials.

Clinical evidence suggests that both this compound and Tirofiban are effective in reducing ischemic events in patients with acute coronary syndromes (ACS). However, their clinical trial outcomes have shown some variability, influenced by dosing regimens and patient populations. Tirofiban has demonstrated a more consistent benefit in several large-scale trials and has established a firm place in clinical practice. This compound showed promise in earlier studies, but its development did not progress to widespread clinical use.

Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation

Both this compound and Tirofiban are reversible inhibitors of the GP IIb/IIIa receptor on the surface of platelets.[1] This receptor, upon platelet activation, undergoes a conformational change that enables it to bind fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together and leading to the formation of a platelet plug, which is a critical step in thrombosis. By competitively binding to the GP IIb/IIIa receptor, this compound and Tirofiban prevent the binding of fibrinogen and other ligands, such as von Willebrand factor, thus inhibiting platelet aggregation induced by various agonists like ADP, collagen, and thrombin.[1][2]

GP IIb/IIIa Inhibition cluster_platelet Platelet cluster_inhibition Pharmacological Intervention Platelet_Activation Platelet Activation (ADP, Collagen, Thrombin) GPIIb_IIIa_Inactive Inactive GP IIb/IIIa Receptor Platelet_Activation->GPIIb_IIIa_Inactive Conformational Change GPIIb_IIIa_Active Active GP IIb/IIIa Receptor GPIIb_IIIa_Inactive->GPIIb_IIIa_Active Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Active->Platelet_Aggregation Binds Drugs This compound or Tirofiban Drugs->GPIIb_IIIa_Active Blocks Binding Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa_Active

Mechanism of GP IIb/IIIa Receptor Antagonism

In Vitro Platelet Aggregation Inhibition

Direct comparative in vitro studies looking at the IC50 (half-maximal inhibitory concentration) of this compound and Tirofiban are scarce. However, individual studies provide insights into their potency.

Tirofiban: In vitro studies using porcine platelets have shown that Tirofiban effectively inhibits platelet aggregation induced by various agonists. The IC50 values were found to be approximately 70 ng/mL for ADP-induced aggregation and 200 ng/mL for collagen-induced aggregation.[3] Inhibition of thrombin-induced aggregation required much higher concentrations, with an IC50 of approximately 5,000 ng/mL.[3] Studies in human platelets from patients with renal insufficiency demonstrated that a Tirofiban concentration of 25 ng/mL was sufficient to inhibit ADP-induced platelet aggregation by over 90%. In diabetic patients, significant inhibition of ADP-induced aggregation was observed at 12.5 ng/mL, with complete inhibition at 50 ng/mL, while complete inhibition of collagen-induced aggregation occurred at 100 ng/mL.

This compound: Specific IC50 values for this compound from dedicated in vitro studies are not readily available in the reviewed literature. However, clinical trial data from the PARADIGM study showed that this compound inhibited ADP-induced platelet aggregation in a dose-dependent manner, with the highest doses achieving over 85% inhibition. The Canadian this compound Study also reported dose-dependent inhibition of platelet aggregation.

DrugAgonistIC50 / Effective ConcentrationSource
Tirofiban ADP~70 ng/mL (porcine)
Collagen~200 ng/mL (porcine)
Thrombin~5,000 ng/mL (porcine)
ADP>90% inhibition at 25 ng/mL (human, renal insufficiency)
ADPComplete inhibition at 50 ng/mL (human, diabetic)
CollagenComplete inhibition at 100 ng/mL (human, diabetic)
This compound ADP>85% inhibition at highest doses (human, clinical trial)

Head-to-Head Comparison in Thrombosis Models: A Data Gap

A thorough review of the scientific literature reveals a notable absence of direct head-to-head studies comparing this compound and Tirofiban in the same preclinical thrombosis models. While various animal models of thrombosis have been used to evaluate GP IIb/IIIa inhibitors individually, such as the rat femoral artery crush model for Tirofiban, comparative data for this compound in the same model is not published. This data gap prevents a direct comparison of their in vivo anti-thrombotic efficacy under identical experimental conditions.

Clinical Trial Evidence: A Comparative Overview

The clinical efficacy of this compound and Tirofiban has been evaluated in several large-scale clinical trials, primarily in patients with acute coronary syndromes (ACS).

This compound: The PARAGON Trials

The Platelet IIb/IIIa Antagonism for the Reduction of Acute coronary syndrome events in a Global Organization Network (PARAGON) trials were pivotal in evaluating this compound.

  • PARAGON A: This trial tested two doses of this compound (1 µ g/min and 5 µ g/min ), with and without heparin, against standard therapy (heparin and aspirin). At 30 days, there was no significant reduction in the primary endpoint of death or nonfatal myocardial infarction (MI). However, at 6 months, low-dose this compound was associated with a significant reduction in ischemic events.

  • PARAGON B: This trial was designed to test a titrated dosing regimen of this compound based on renal function. The study failed to show a significant reduction in the primary endpoint of death, MI, or severe recurrent ischemia at 30 days compared to placebo.

PARAGON_Trial_Workflow Patient_Population Patients with Unstable Angina or Non-Q-Wave MI Randomization Randomization Patient_Population->Randomization Lamifiban_Low Low-Dose this compound (± Heparin) Randomization->Lamifiban_Low Lamifiban_High High-Dose this compound (± Heparin) Randomization->Lamifiban_High Standard_Therapy Standard Therapy (Placebo + Heparin) Randomization->Standard_Therapy Endpoint_30d Primary Endpoint Assessment (30 days) Death or Nonfatal MI Lamifiban_Low->Endpoint_30d Lamifiban_High->Endpoint_30d Standard_Therapy->Endpoint_30d Endpoint_6m Secondary Endpoint Assessment (6 months) Endpoint_30d->Endpoint_6m

Simplified Workflow of the PARAGON A Trial
Tirofiban: The PRISM-PLUS and RESTORE Trials

Tirofiban has been extensively studied in large clinical trials that have established its role in the management of ACS.

  • PRISM-PLUS (Platelet Receptor Inhibition for Ischemic Syndrome Management in Patients Limited by Unstable Signs and Symptoms): This trial compared Tirofiban plus heparin to heparin alone in patients with unstable angina or non-Q-wave MI. The combination of Tirofiban and heparin significantly reduced the composite endpoint of death, MI, or refractory ischemia at 7 days, 30 days, and 6 months compared to heparin alone.

  • RESTORE (Randomized Efficacy Study of Tirofiban for Outcomes and REstenosis): This trial evaluated Tirofiban in patients with ACS undergoing coronary angioplasty. Tirofiban significantly reduced the composite endpoint of death, MI, urgent target vessel revascularization, and stent placement for abrupt closure at 2 days and 7 days. The benefit was not statistically significant at 30 days.

PRISM_PLUS_Trial_Workflow Patient_Population Patients with Unstable Angina or Non-Q-Wave MI Randomization Randomization Patient_Population->Randomization Tirofiban_Heparin Tirofiban + Heparin Randomization->Tirofiban_Heparin Heparin_Alone Heparin Alone Randomization->Heparin_Alone Endpoint_7d Primary Endpoint Assessment (7 days) Death, MI, or Refractory Ischemia Tirofiban_Heparin->Endpoint_7d Heparin_Alone->Endpoint_7d Endpoint_30d_6m Secondary Endpoint Assessment (30 days and 6 months) Endpoint_7d->Endpoint_30d_6m

Simplified Workflow of the PRISM-PLUS Trial
Clinical TrialDrugPatient PopulationPrimary EndpointKey FindingsSource
PARAGON A This compoundUnstable Angina/Non-Q-Wave MIDeath or nonfatal MI at 30 daysNo significant reduction at 30 days; significant reduction in ischemic events with low-dose at 6 months.
PARAGON B This compoundNon-ST-Elevation ACSDeath, MI, or severe recurrent ischemia at 30 daysNo significant reduction in the primary endpoint.
PRISM-PLUS TirofibanUnstable Angina/Non-Q-Wave MIDeath, MI, or refractory ischemia at 7 daysSignificant reduction in the primary endpoint at 7 days, 30 days, and 6 months (with heparin).
RESTORE TirofibanACS undergoing angioplastyComposite of death, MI, urgent TVR, stent placement at 30 daysSignificant reduction in composite endpoint at 2 and 7 days; not significant at 30 days.

Safety Profile: Bleeding Risk

As with all antiplatelet agents, the primary safety concern with both this compound and Tirofiban is an increased risk of bleeding. In the PARAGON A trial, high-dose this compound combined with heparin resulted in a significant increase in major or intermediate bleeding compared to the control group. In the PARAGON B trial, bleeding was more common in the this compound group, although intracranial hemorrhage was not increased.

In the PRISM-PLUS trial, major bleeding was not significantly different between the Tirofiban plus heparin group and the heparin alone group. Similarly, in the RESTORE trial, there was no significant difference in major bleeding between the Tirofiban and placebo groups.

Experimental Protocols

Rat Femoral Artery Crush Model (for Tirofiban)

This model is designed to assess the efficacy of antithrombotic agents in preventing thrombosis following a crush injury to a microvessel.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Surgical Procedure:

    • The femoral artery is exposed and isolated.

    • A standardized crush injury is induced using a surgical clamp for a defined period.

    • An end-to-end microvascular anastomosis is performed.

  • Treatment:

    • Just before the final suture placement, the vessel lumen is irrigated with the test substance (e.g., Tirofiban solution) or a control (e.g., saline).

  • Endpoint Assessment:

    • Vessel patency is assessed at a predetermined time point (e.g., 24 hours) post-surgery. Patency can be determined by direct observation of blood flow or using techniques like Doppler ultrasound.

In Vitro Platelet Aggregometry

This assay measures the extent of platelet aggregation in response to various agonists.

  • Sample Preparation:

    • Whole blood is collected from human donors or animal subjects into an anticoagulant (e.g., citrate).

    • Platelet-rich plasma (PRP) is prepared by centrifugation.

  • Assay Procedure:

    • PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission as platelets aggregate.

    • A baseline light transmission is established.

    • The test compound (this compound or Tirofiban) at various concentrations is added to the PRP and incubated.

    • A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

  • Data Analysis:

    • The change in light transmission is recorded over time, reflecting the degree of platelet aggregation.

    • The percentage of inhibition of aggregation is calculated for each concentration of the test compound.

    • The IC50 value is determined as the concentration of the drug that inhibits platelet aggregation by 50%.

Conclusion

This compound and Tirofiban are both potent inhibitors of the GP IIb/IIIa receptor, effectively blocking the final common pathway of platelet aggregation. While a direct preclinical comparison in thrombosis models is lacking, extensive clinical trial data provides valuable insights into their relative efficacy and safety.

Tirofiban, as demonstrated in the PRISM-PLUS and RESTORE trials, has shown a more consistent and robust clinical benefit in the management of acute coronary syndromes, leading to its established use in clinical practice. This compound showed promise in early clinical development, particularly at lower doses in the PARAGON A trial, but did not demonstrate a significant benefit in the later PARAGON B trial.

For researchers and drug development professionals, the journey of these two molecules underscores the importance of optimal dosing and patient selection in the development of antiplatelet therapies. Future research could benefit from direct comparative studies, both in vitro and in vivo, to further elucidate the subtle differences in their pharmacodynamic profiles and their impact on thrombotic events.

References

Comparative Analysis of Lamifiban's Cross-Reactivity with Integrin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lamifiban and Integrin Selectivity

This compound is a tyrosine-derivative that acts as a reversible antagonist to the αIIbβ3 integrin receptor on platelets.[1] This interaction prevents the binding of fibrinogen, thereby inhibiting the final common pathway of platelet aggregation.[1] While its efficacy in the context of acute coronary syndromes has been evaluated, a critical aspect for its broader therapeutic application and safety profile is its selectivity across the diverse family of integrin receptors.

Integrins are a large family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and tumor metastasis. Off-target effects on other integrins could lead to unintended biological consequences. Therefore, understanding the cross-reactivity profile of this compound is of significant interest.

Comparative Cross-Reactivity of GPIIb/IIIa Antagonists

In the absence of specific public data for this compound, examining the selectivity of other well-characterized GPIIb/IIIa antagonists, such as tirofiban and eptifibatide, can provide valuable context.

Compound Primary Target Known Cross-Reactivity with Other Integrins Reference
Tirofiban αIIbβ3 (GPIIb/IIIa)Reported to be highly specific for αIIbβ3 with no significant inhibition of αvβ3-mediated cell binding.[2]
Eptifibatide αIIbβ3 (GPIIb/IIIa)Has been shown to inhibit αvβ3-mediated binding of smooth muscle and endothelial cells.[2]

This table summarizes findings from published studies and highlights the potential for differential selectivity among GPIIb/IIIa antagonists.

Experimental Protocols for Determining this compound Cross-Reactivity

To address the existing data gap, researchers can employ established in vitro assays to determine the inhibitory activity of this compound against a panel of integrin receptors.

Solid-Phase Receptor-Ligand Binding Assay

This assay directly measures the ability of a compound to inhibit the binding of a purified integrin receptor to its immobilized ligand.

Methodology:

  • Plate Coating: Purified human integrin receptors (e.g., αvβ3, α5β1, αIIbβ3 as a positive control) are coated onto high-binding 96-well microtiter plates overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Inhibition: A fixed concentration of the respective biotinylated ligand (e.g., vitronectin for αvβ3, fibronectin for α5β1) is added to the wells along with serial dilutions of this compound or a control inhibitor.

  • Incubation: The plates are incubated to allow for competitive binding.

  • Detection: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added, followed by a chromogenic substrate.

  • Data Analysis: The absorbance is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of ligand binding) is calculated.

G cluster_workflow Receptor-Ligand Binding Assay Workflow plate Coat plate with purified integrin block Block non-specific binding sites plate->block inhibit Add biotinylated ligand + this compound dilutions block->inhibit incubate Incubate for competitive binding inhibit->incubate detect Add Streptavidin-HRP and substrate incubate->detect analyze Measure absorbance and calculate IC50 detect->analyze G cluster_workflow Cell Adhesion Assay Workflow coat Coat plate with integrin ligand label_cells Label cells with fluorescent dye coat->label_cells inhibit Pre-incubate cells with this compound label_cells->inhibit adhere Add cells to wells for adhesion inhibit->adhere wash Wash to remove non-adherent cells adhere->wash quantify Measure fluorescence of adherent cells wash->quantify analyze Calculate % adhesion and IC50 quantify->analyze G Ligand Extracellular Matrix Ligand (e.g., Fibronectin, Vitronectin) Integrin Integrin Receptor (e.g., αvβ3, α5β1) Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Family Kinases FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->PI3K Src->Ras Akt Akt PI3K->Akt CellResponse Cellular Responses (Adhesion, Migration, Proliferation, Survival) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

References

A Comparative Pharmacokinetic Analysis of Lamifiban and Eptifibatide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two glycoprotein IIb/IIIa inhibitors, Lamifiban and Eptifibatide. Both agents are potent antiplatelet drugs designed to prevent thrombotic events, but they exhibit distinct pharmacokinetic properties that influence their clinical application. This document summarizes key quantitative data, outlines experimental methodologies from pivotal clinical trials, and visualizes their shared mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and Eptifibatide are summarized in the table below for easy comparison. These values are derived from various clinical studies and represent the current understanding of how these drugs are processed by the human body.

Pharmacokinetic ParameterThis compoundEptifibatide
Half-life (t½) ~4 hours (pharmacodynamic)[1]~2.5 hours[2]
Volume of Distribution (Vd) Not consistently reported in major clinical trials.0.2 - 0.3 L/kg[3]
Clearance (CL) Systemic clearance has a linear relationship with renal function. Specific values vary based on renal health.~55 mL/kg/h in patients with coronary artery disease
Plasma Protein Binding Not specified in available human trial data.~25%
Metabolism Not significantly metabolizedDeamidated by metabolic enzymes
Primary Route of Excretion Renal (~90% as unchanged drug)Renal (~50% of total body clearance)

Mechanism of Action: Glycoprotein IIb/IIIa Inhibition

Both this compound and Eptifibatide exert their antiplatelet effects by inhibiting the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation. By blocking this receptor, these drugs prevent fibrinogen from binding to and cross-linking platelets, thereby inhibiting thrombus formation.

GPIIb_IIIa_Inhibition cluster_platelet Platelet Surface GPIIb_IIIa GPIIb/IIIa Receptor Platelet_Aggregation Platelet Aggregation (Thrombus Formation) GPIIb_IIIa->Platelet_Aggregation binds to Fibrinogen, leading to Platelet_Activators Platelet Activators (e.g., ADP, Thrombin, Collagen) Platelet_Activators->GPIIb_IIIa activates Fibrinogen Fibrinogen Fibrinogen->GPIIb_IIIa Lamifiban_Eptifibatide This compound or Eptifibatide Lamifiban_Eptifibatide->GPIIb_IIIa inhibits

Mechanism of action for this compound and Eptifibatide.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from large-scale clinical trials. The methodologies employed in these key studies are detailed below.

Platelet Aggregation Measurement (General Protocol)

A common method for assessing the pharmacodynamic effect of GPIIb/IIIa inhibitors is ex vivo platelet aggregometry.

Workflow for Platelet Aggregometry:

Platelet_Aggregation_Workflow Blood_Sample 1. Collect whole blood in anticoagulant (e.g., citrate) PRP_Preparation 2. Centrifuge to obtain platelet-rich plasma (PRP) Blood_Sample->PRP_Preparation Agonist_Addition 3. Add platelet agonist (e.g., ADP, collagen) to PRP PRP_Preparation->Agonist_Addition Aggregation_Measurement 4. Measure change in light transmittance over time Agonist_Addition->Aggregation_Measurement Data_Analysis 5. Calculate percentage of platelet aggregation Aggregation_Measurement->Data_Analysis

Workflow for ex vivo platelet aggregation measurement.

Detailed Steps:

  • Blood Collection: Whole blood is drawn from subjects at predetermined time points before and after drug administration. The blood is collected in tubes containing an anticoagulant, such as sodium citrate, to prevent premature clotting.

  • Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Agonist-Induced Aggregation: A platelet agonist (e.g., adenosine diphosphate (ADP) or collagen) is added to the PRP to induce aggregation.

  • Measurement: The change in light transmittance through the PRP sample is measured over time using an aggregometer. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.

  • Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmittance compared to a platelet-poor plasma baseline.

Key Clinical Trial Designs

PARAGON (Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network) Trials for this compound:

The PARAGON trials were a series of studies designed to evaluate the safety and efficacy of this compound in patients with acute coronary syndromes.

  • Study Design: These were randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients presenting with unstable angina or non-ST-elevation myocardial infarction were enrolled.

  • Dosing: this compound was administered as an intravenous bolus followed by a continuous infusion for up to 72 hours. Doses were often adjusted based on renal function, as determined by creatinine clearance.

  • Pharmacokinetic Sampling: Plasma concentrations of this compound were measured at various time points during and after the infusion to assess pharmacokinetic parameters.

  • Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the inhibition of platelet aggregation, measured using ex vivo platelet aggregometry in response to ADP.

PURSUIT (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy) Trial for Eptifibatide:

The PURSUIT trial was a large-scale study that established the clinical utility of Eptifibatide.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: The trial enrolled patients with acute coronary syndromes without persistent ST-segment elevation.

  • Dosing: Eptifibatide was administered as an intravenous bolus followed by a continuous infusion.

  • Pharmacokinetic and Pharmacodynamic Sub-study (PERIGEE): A sub-study of PURSUIT, known as PERIGEE, prospectively assessed the pharmacokinetics, platelet aggregation inhibition, and receptor occupancy of Eptifibatide in this patient population. Blood samples were collected at multiple time points to correlate plasma drug levels with receptor occupancy and inhibition of platelet aggregation.

References

A Comparative Analysis of Low-Dose Versus High-Dose Lamifiban in Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of a Glycoprotein IIb/IIIa Inhibitor for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of low-dose versus high-dose lamifiban, a nonpeptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. The data presented is compiled from major clinical research studies to assist researchers, scientists, and drug development professionals in understanding the dose-dependent effects of this antiplatelet agent.

Executive Summary

This compound is a selective and reversible inhibitor of the GP IIb/IIIa receptor, a key component in the final common pathway of platelet aggregation. Clinical trials have explored different dosing regimens of this compound, primarily in the context of acute coronary syndromes (ACS), such as unstable angina and non-Q-wave myocardial infarction. A critical analysis of these studies reveals a complex relationship between the dose of this compound, its antithrombotic efficacy, and the associated risk of bleeding. While higher doses of this compound lead to more potent inhibition of platelet aggregation, this does not consistently translate to improved clinical outcomes and is often associated with a significant increase in bleeding complications. In contrast, lower doses appear to offer a more favorable balance of efficacy and safety, particularly in terms of long-term benefits.

Quantitative Data Comparison

The following tables summarize the key quantitative data from pivotal clinical trials comparing different doses of this compound.

Table 1: Clinical Outcomes in the PARAGON Trial

The Platelet IIb/IIIa Antagonism for the Reduction of Acute Coronary Syndrome Events in a Global Organization Network (PARAGON) trial was a landmark study that compared low-dose (1 µ g/min ) and high-dose (5 µ g/min ) this compound against standard therapy (heparin and aspirin).[1][2][3][4]

OutcomeStandard Therapy (Heparin + Aspirin)Low-Dose this compound (1 µ g/min )High-Dose this compound (5 µ g/min )
Death or Nonfatal MI at 30 Days 11.7%10.6%12.0%
Death or Nonfatal MI at 6 Months 17.9%13.7%16.4%
Intermediate or Major Bleeding 5.5%Similar to control12.1% (with heparin)

MI: Myocardial Infarction

Table 2: Clinical Outcomes in the Canadian this compound Study

This dose-ranging study evaluated four different infusion doses of this compound (1, 2, 4, and 5 µ g/min ) compared to placebo in patients with unstable angina.[5]

OutcomePlaceboLow-Dose this compound (1 & 2 µ g/min )High-Dose this compound (4 & 5 µ g/min )
Death, Nonfatal MI, or Urgent Revascularization (during infusion) 8.1%3.7% (combined)2.85% (combined)
Death or Nonfatal MI at 1 Month 8.1%6.2%2.5%
Major Bleeding 0.8%-2.9% (all this compound doses combined)
Table 3: Platelet Aggregation Inhibition
StudyThis compound DoseLevel of Platelet Aggregation Inhibition
PARAGON Trial 1 µ g/min ~60% inhibition of ADP-induced aggregation
PARAGON Trial 4 and 5 µ g/min Complete inhibition of ADP-induced aggregation
Canadian this compound Study Not specifiedBleeding times significantly prolonged with >80% inhibition
PARADIGM Trial High-doses>85% inhibition of ADP-induced aggregation

ADP: Adenosine Diphosphate

Experimental Protocols

A detailed understanding of the methodologies employed in these key studies is crucial for interpreting the results.

PARAGON Trial Protocol
  • Study Design: A randomized, 2x2 factorial design trial involving 2,282 patients with unstable angina or non-Q-wave myocardial infarction at 273 hospitals in 20 countries.

  • Patient Population: Patients with chest discomfort within 12 hours of enrollment associated with ECG changes.

  • Treatment Arms:

    • Standard Therapy: Placebo and heparin.

    • Low-Dose this compound: 1 µ g/min infusion, with and without heparin.

    • High-Dose this compound: 5 µ g/min infusion, with and without heparin.

  • Concomitant Medication: All patients received aspirin.

  • Duration of Treatment: Study drug was infused for a median of 72 hours.

  • Primary Endpoint: A composite of death or nonfatal myocardial infarction at 30 days.

  • Secondary Endpoint: The composite primary endpoint assessed at 6 months.

Canadian this compound Study Protocol
  • Study Design: A prospective, dose-ranging, double-blind, placebo-controlled study of 365 patients with unstable angina.

  • Treatment Arms:

    • Placebo.

    • This compound infusion at 1 µ g/min .

    • This compound infusion at 2 µ g/min .

    • This compound infusion at 4 µ g/min .

    • This compound infusion at 5 µ g/min .

  • Concomitant Medication: All patients received aspirin, and 28% also received heparin.

  • Duration of Treatment: 72 to 120 hours.

  • Endpoints: A composite of death, nonfatal myocardial infarction, or the need for urgent revascularization during the infusion period and at 1 month.

Platelet Aggregation Assay (General Protocol)

While specific details varied between studies, the assessment of platelet aggregation generally followed the principles of light transmission aggregometry (LTA).

  • Blood Collection: Whole blood is drawn from the patient into a tube containing an anticoagulant (e.g., sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): The blood sample is centrifuged at a low speed to separate the red and white blood cells, leaving the platelet-rich plasma as the supernatant.

  • Preparation of Platelet-Poor Plasma (PPP): A portion of the PRP is further centrifuged at a high speed to pellet the platelets, with the resulting supernatant being platelet-poor plasma. The PPP is used as a reference for 100% light transmission.

  • Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer. A baseline light transmission is established. A platelet agonist, such as adenosine diphosphate (ADP), is added to the PRP to induce aggregation. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The change in light transmission is recorded over time.

  • Inhibition Assessment: To measure the effect of this compound, the assay is performed on PRP from patients who have received the drug. The percentage of inhibition is calculated by comparing the aggregation response in the presence of this compound to the response in a control sample.

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by targeting the glycoprotein IIb/IIIa receptor (also known as integrin αIIbβ3). This receptor is crucial for platelet aggregation as it binds to fibrinogen and von Willebrand factor (vWF), forming bridges between adjacent platelets. The activation of the GP IIb/IIIa receptor is a complex process involving bidirectional signaling:

  • Inside-Out Signaling: Agonists like ADP, thrombin, or collagen bind to their respective receptors on the platelet surface, triggering intracellular signaling cascades. These signals lead to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.

  • Outside-In Signaling: The binding of fibrinogen or vWF to the activated GP IIb/IIIa receptor initiates further intracellular signals. This "outside-in" signaling promotes platelet spreading, clot retraction, and the stabilization of the thrombus.

This compound, as a direct antagonist, binds to the GP IIb/IIIa receptor and prevents the binding of fibrinogen and vWF, thereby blocking the final common pathway of platelet aggregation.

GPIIbIIIa_Pathway cluster_agonist Platelet Agonists cluster_receptor Platelet Surface cluster_inside Inside-Out Signaling cluster_gpiibiiia GP IIb/IIIa Receptor cluster_outside Outside-In Signaling cluster_drug Pharmacological Intervention Agonist e.g., ADP, Thrombin, Collagen AgonistReceptor Agonist Receptors Agonist->AgonistReceptor IntracellularSignals Intracellular Signaling Cascade AgonistReceptor->IntracellularSignals GPIIbIIIa_inactive GP IIb/IIIa (Inactive) IntracellularSignals->GPIIbIIIa_inactive Activation GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Fibrinogen Fibrinogen / vWF GPIIbIIIa_active->Fibrinogen binds Aggregation Platelet Aggregation Fibrinogen->Aggregation OutsideIn Outside-In Signaling (Thrombus Stabilization) Aggregation->OutsideIn This compound This compound This compound->GPIIbIIIa_active Inhibits Binding LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Whole Blood Collection (Citrated) centrifuge1 Low-Speed Centrifugation start->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation prp->centrifuge2 aggregometer Place PRP in Aggregometer prp->aggregometer ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp set_baseline Set 0% (PRP) and 100% (PPP) Transmission ppp->set_baseline aggregometer->set_baseline add_agonist Add Platelet Agonist (e.g., ADP) set_baseline->add_agonist measure Record Light Transmission add_agonist->measure control Control Aggregation (without this compound) measure->control treatment Aggregation with This compound measure->treatment inhibition Calculate % Inhibition control->inhibition treatment->inhibition

References

A Comparative Analysis of Lamifiban and Novel Antiplatelet Agents in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapy, the quest for agents that offer a potent antithrombotic effect while minimizing bleeding risk is ongoing. This guide provides a detailed comparison of Lamifiban, a parenteral glycoprotein (GP) IIb/IIIa receptor antagonist, with two novel and widely used oral antiplatelet agents, Ticagrelor and Prasugrel, which act on the P2Y12 receptor. This analysis is based on data from pivotal clinical trials and aims to provide a clear, data-driven comparison for research and development professionals.

Mechanism of Action: A Tale of Two Receptors

Antiplatelet agents achieve their effect by targeting key receptors involved in platelet activation and aggregation. This compound, as a GPIIb/IIIa inhibitor, blocks the final common pathway of platelet aggregation. In contrast, Ticagrelor and Prasugrel are P2Y12 receptor antagonists, preventing the amplification of platelet activation.

cluster_0 Platelet Activation Pathway cluster_1 Drug Intervention Agonists (Thrombin, ADP, TXA2) Agonists (Thrombin, ADP, TXA2) P2Y12 Receptor P2Y12 Receptor Agonists (Thrombin, ADP, TXA2)->P2Y12 Receptor binds to Platelet Activation Platelet Activation P2Y12 Receptor->Platelet Activation activates GPIIb/IIIa Receptor GPIIb/IIIa Receptor Platelet Aggregation Platelet Aggregation GPIIb/IIIa Receptor->Platelet Aggregation mediates Platelet Activation->GPIIb/IIIa Receptor conformational change Fibrinogen Fibrinogen Fibrinogen->GPIIb/IIIa Receptor binds to Ticagrelor / Prasugrel Ticagrelor / Prasugrel Ticagrelor / Prasugrel->P2Y12 Receptor inhibits This compound This compound This compound->GPIIb/IIIa Receptor inhibits

Figure 1: Signaling Pathways of Antiplatelet Agents.

Performance Data: A Head-to-Head Look at Clinical Trial Outcomes

Direct comparative trials between this compound and the newer oral agents are unavailable due to the different eras of their development. However, by examining their respective landmark clinical trials, we can draw informative comparisons. The following tables summarize key efficacy and safety data from the PARAGON trial for this compound, the PLATO trial for Ticagrelor, and the TRITON-TIMI 38 trial for Prasugrel.

Efficacy Outcomes

The primary efficacy endpoint in these trials was a composite of major adverse cardiovascular events (MACE), providing a broad measure of the drugs' ability to prevent ischemic events.

Drug (Trial)Patient PopulationPrimary Efficacy EndpointEndpoint Incidence (Drug)Endpoint Incidence (Control/Comparator)Relative Risk Reduction
This compound (PARAGON)Unstable Angina / NQWMIDeath or nonfatal MI at 6 months13.7% (low-dose)17.9% (standard therapy)23% (low-dose)[1][2]
Ticagrelor (PLATO)Acute Coronary SyndromesCV death, MI, or stroke at 12 months9.8%11.7% (Clopidogrel)16%[3]
Prasugrel (TRITON-TIMI 38)Acute Coronary Syndromes with PCICV death, nonfatal MI, or nonfatal stroke9.9%12.1% (Clopidogrel)19%[4]
Safety Outcomes: The Bleeding Risk

A critical aspect of antiplatelet therapy is the inherent risk of bleeding. The tables below compare the incidence of major bleeding events as defined by the respective trials.

Drug (Trial)Bleeding DefinitionMajor Bleeding Incidence (Drug)Major Bleeding Incidence (Control/Comparator)
This compound (PARAGON)Intermediate or Major Bleeding12.1% (high-dose with heparin)5.5% (standard therapy)[1]
Ticagrelor (PLATO)PLATO Major Bleeding11.6%11.2% (Clopidogrel)
Prasugrel (TRITON-TIMI 38)TIMI Major Bleeding (non-CABG)2.4%1.8% (Clopidogrel)

Experimental Protocols: A Closer Look at the Methodology

The assessment of antiplatelet agents relies on standardized and rigorous experimental protocols, both in the laboratory and in clinical settings.

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet function.

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed. Platelet-poor plasma (PPP), used as a reference, is prepared by a second, high-speed centrifugation of the remaining blood.

  • Assay Procedure:

    • PRP is placed in a cuvette in the aggregometer.

    • A baseline light transmission is established.

    • An agonist (e.g., ADP, collagen, thrombin) is added to induce platelet aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.

    • The change in light transmission is recorded over time, generating an aggregation curve.

  • Data Analysis: The maximum platelet aggregation is expressed as a percentage, with 0% representing the baseline PRP and 100% representing the light transmission through PPP.

cluster_workflow Experimental Workflow: Light Transmission Aggregometry Blood Sample Collection Blood Sample Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Sample Collection->Centrifugation (Low Speed) PRP Preparation PRP Preparation Centrifugation (Low Speed)->PRP Preparation Centrifugation (High Speed) Centrifugation (High Speed) Centrifugation (Low Speed)->Centrifugation (High Speed) Baseline Reading in Aggregometer Baseline Reading in Aggregometer PRP Preparation->Baseline Reading in Aggregometer PPP Preparation PPP Preparation Centrifugation (High Speed)->PPP Preparation Set 100% Aggregation Reference Set 100% Aggregation Reference PPP Preparation->Set 100% Aggregation Reference Add Agonist Add Agonist Baseline Reading in Aggregometer->Add Agonist Measure Light Transmission Measure Light Transmission Add Agonist->Measure Light Transmission Generate Aggregation Curve Generate Aggregation Curve Measure Light Transmission->Generate Aggregation Curve Set 100% Aggregation Reference->Generate Aggregation Curve

References

Safety Operating Guide

Navigating the Safe Disposal of Lamifiban in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the proper disposal of investigational compounds like Lamifiban is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste, synthesized from general best practices for pharmaceutical waste management in a laboratory setting.

Guiding Principle: Handle as Hazardous Waste

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is paramount. All waste materials containing this compound, including pure compounds, solutions, and contaminated labware, should be treated as hazardous chemical waste. This approach ensures the highest level of safety and compliance with regulatory standards.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe segregation, containment, and disposal of all forms of this compound waste generated in a laboratory.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes:

  • Safety Goggles: To protect from splashes.

  • Protective Gloves: Nitrile or other chemically resistant gloves are recommended.

  • Lab Coat: To prevent contamination of personal clothing.

2. Waste Segregation at the Point of Generation: Proper segregation is crucial to prevent accidental mixing of incompatible waste streams and to ensure correct disposal.

  • Solid Waste: This includes unused or expired pure this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid lab materials (e.g., weigh boats, contaminated bench paper).

  • Liquid Waste: This category comprises unused solutions containing this compound or quenched reaction mixtures.

  • Sharps: Any needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[1][2][3]

3. Waste Collection and Containment:

  • Collect all this compound waste in designated, sealed, and leak-proof containers.

  • The container material must be compatible with any solvents present in the waste.

  • Clearly label the container with "Hazardous Waste," the name "this compound," and list any other chemical constituents.[3]

4. Prohibited Disposal Methods:

  • DO NOT dispose of this compound waste down the drain.

  • DO NOT mix this compound waste with general laboratory or office trash.

  • DO NOT attempt to neutralize this compound with other chemicals unless a validated and approved protocol is in place from your institution's safety office.

5. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

  • This area should be away from incompatible materials to prevent any adverse chemical reactions.

6. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal. The final disposal method will likely be incineration at an approved facility.

Quantitative Data on Pharmaceutical Waste Management

While specific quantitative data for this compound disposal is not available, general principles of hazardous waste management in a laboratory setting provide a framework for safe handling.

ParameterGuidelineSource
Waste Accumulation Time Dependent on institutional and local regulations. Consult your EHS office.General Lab Safety
Container Fill Level Do not overfill containers; a general rule is to fill to no more than 80% capacity.General Lab Safety
pH of Aqueous Waste If neutralization is part of a specific institutional protocol for similar compounds, the final pH should typically be between 6.0 and 8.0 before collection by EHS.

Experimental Protocols: Chemical Deactivation

Currently, there are no publicly available, validated experimental protocols for the chemical deactivation of this compound for disposal purposes. The recommended and safest procedure is the physical segregation and disposal of this compound waste via a certified hazardous waste management service. The step-by-step protocol provided above should be adopted as the standard operating procedure for handling this compound waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a research setting.

Lamifiban_Disposal_Workflow cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid, Liquid, Sharps) B Solid Waste Container (Labeled Hazardous) A->B Solids C Liquid Waste Container (Labeled Hazardous) A->C Liquids D Sharps Container (Labeled Hazardous) A->D Sharps E Secure Satellite Accumulation Area B->E C->E D->E F EHS / Certified Hazardous Waste Vendor E->F G Incineration at Approved Facility F->G

Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamifiban
Reactant of Route 2
Lamifiban

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.